molecular formula C5H7NOS B1671491 Epigoitrin CAS No. 1072-93-1

Epigoitrin

Cat. No.: B1671491
CAS No.: 1072-93-1
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-SCSAIBSYSA-N
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Description

(R)-goitrin is a 5-ethenyl-1,3-oxazolidine-2-thione that has R-configuration. It is a constituent of a traditional Chinese herbal medicine, Radix isatidis. It has a role as an antiviral agent and a plant metabolite. It is an enantiomer of a (S)-goitrin.
Epigoitrin has been reported in Brassica oleracea, Diplotaxis harra, and other organisms with data available.

Properties

IUPAC Name

(5R)-5-ethenyl-1,3-oxazolidine-2-thione
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InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1
Source PubChem
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InChI Key

UZQVYLOFLQICCT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C=C[C@@H]1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7NOS
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DSSTOX Substance ID

DTXSID501318342
Record name Epigoitrin
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Molecular Weight

129.18 g/mol
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Physical Description

Solid; [Merck Index]
Record name Goitrin
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Color/Form

Large prisms from ether

CAS No.

1072-93-1, 500-12-9
Record name Epigoitrin
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Record name Epigoitrin
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Record name Epigoitrin
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Record name EPIGOITRIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R
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Record name GOITRIN
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Melting Point

50 °C
Record name GOITRIN
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Foundational & Exploratory

Epigoitrin from Isatis indigotica: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigoitrin, a key alkaloid isolated from the root of Isatis indigotica (commonly known as Ban Lan Gen), has garnered significant scientific interest for its pronounced antiviral and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a comprehensive summary of its biological activities. Special emphasis is placed on elucidating the molecular mechanisms underlying its therapeutic effects, including its role in modulating critical signaling pathways. Quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural compound.

Introduction: Discovery and Significance

Isatis indigotica has a long history of use in traditional Chinese medicine for treating various ailments, including viral infections and inflammatory conditions.[1] Chemical investigations into its bioactive constituents led to the identification of this compound, an alkaloid that is now considered a marker compound for the quality control of Isatis indigotica root preparations.[2] Pharmacokinetic studies have revealed that this compound, the (R)-enantiomer of goitrin, is a primary contributor to the antiviral efficacy of the plant extract.[3] In contrast, its (S)-enantiomer, goitrin, is considered a potential goitrogen, highlighting the importance of stereospecific analysis and isolation.[3]

Isolation and Purification of this compound

The isolation of this compound from Isatis indigotica root involves a multi-step process encompassing extraction, partitioning, and chromatographic separation. The following protocol is a synthesis of methodologies reported in the scientific literature.

Experimental Protocol: Extraction and Preliminary Purification

A common method for extracting and purifying this compound from the dried roots of Isatis indigotica is as follows:

  • Powdering and Extraction:

    • 100 mg of dried Isatis indigotica root is finely powdered.

    • The powder is suspended in 5 mL of water and sonicated for 1 hour, followed by a 1-hour resting period.[3]

    • The mixture is then centrifuged, and the supernatant is collected and filtered through a 0.45 μm filter.[3]

  • Liquid-Liquid Extraction:

    • 5 mL of diethyl ether is added to the filtered aqueous extract.

    • The mixture is shaken vigorously, and the diethyl ether layer is collected.

    • This liquid-liquid extraction process is repeated three times to ensure exhaustive extraction of this compound into the organic phase.[3]

  • Solvent Evaporation and Reconstitution:

    • The combined diethyl ether extracts are dried, typically under reduced pressure.

    • The resulting residue is reconstituted in 5 mL of methanol for subsequent analysis and purification.[3]

Experimental Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)

Due to the enantiomeric nature of goitrin and this compound, chiral chromatography is essential for their separation. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS) has proven to be a rapid and sensitive method.

  • Chromatographic Conditions:

    • Column: (S,S)-Whelk-O 1 (4.6 × 250 mm, 10 μm) is a suitable chiral stationary phase that provides baseline resolution.[4][5]

    • Mobile Phase: A gradient of methanol in supercritical CO2 is employed. A typical gradient is holding at 20% methanol for 2 minutes, increasing to 40% over 0.5 minutes, holding at 40% for 2 minutes, and then returning to 20% in 0.5 minutes.[6]

    • Flow Rate: 3 mL/min.[6]

    • Temperature: 40°C.[6]

    • Backpressure: 120 bar.[6]

  • Detection:

    • A Photodiode Array (PDA) detector can be used for UV detection in the range of 220-300 nm.[6]

    • A mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source in positive mode is used for mass detection.[6]

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification & Analysis powder Isatis indigotica Root Powder extraction Aqueous Extraction (Sonication) powder->extraction filtration Centrifugation & Filtration extraction->filtration lle Liquid-Liquid Extraction (Diethyl Ether) filtration->lle separation Phase Separation lle->separation collection Collect Ether Layer separation->collection drying Solvent Evaporation collection->drying reconstitution Reconstitution in Methanol drying->reconstitution sfc SFC-MS Analysis reconstitution->sfc final final sfc->final Isolated this compound

Fig. 1: Workflow for this compound Isolation and Purification.

Quantitative Analysis

Quantitative analysis of this compound is crucial for quality control and pharmacological studies. SFC-MS provides a sensitive and rapid method for quantification.

ParameterMethodResultReference
Extraction Yield Aqueous/Diethyl Ether ExtractionNot explicitly quantified in the provided search results-
Linearity SFC-MSExcellent linearity achieved for both R- and S-goitrin[6]
Limit of Detection (LOD) SFC-MS2 ng/mL[6]
Limit of Quantification (LOQ) SFC-MS10 ng/mL[6]
Run Time SFC-MS6 minutes[4][6]

Biological Activities and Mechanisms of Action

This compound exhibits significant antiviral and anti-inflammatory properties, which are attributed to its ability to modulate specific intracellular signaling pathways.

Antiviral Activity

This compound has been shown to be effective against influenza A virus, particularly H1N1.[7] Its antiviral mechanism is primarily linked to the enhancement of the mitochondrial antiviral signaling (MAVS) pathway.[2][7]

Mechanism of Action:

Studies have demonstrated that this compound can reduce the susceptibility to influenza virus infection, especially under stress conditions.[2] It achieves this by downregulating the expression of Mitofusin-2 (MFN2), a protein that negatively regulates the MAVS pathway.[7][8] The reduction in MFN2 leads to an upregulation of MAVS, which in turn promotes the production of type I interferons (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3).[7][8] These downstream effectors play a critical role in inhibiting viral replication and spread.[7]

The following diagram illustrates the antiviral signaling pathway modulated by this compound.

G cluster_virus Viral Infection cluster_host Host Cell cluster_this compound This compound Action virus Influenza A Virus (H1N1) rigi RIG-I virus->rigi mavs MAVS rigi->mavs irf3 IRF3 mavs->irf3 ifnb IFN-β irf3->ifnb ifitm3 IFITM3 ifnb->ifitm3 ifitm3->virus Inhibits Viral Replication This compound This compound mfn2 MFN2 This compound->mfn2 inhibits mfn2->mavs inhibits

Fig. 2: Antiviral Signaling Pathway of this compound.
Anti-inflammatory Activity

While the antiviral mechanism of this compound is well-characterized, its anti-inflammatory signaling pathway is an area of ongoing research. However, studies on Isatis indigotica extracts and related compounds suggest a potential role in modulating key inflammatory pathways such as the NF-κB and MAPK pathways. This compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]

Proposed Mechanism of Action:

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition could occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB. Additionally, this compound may modulate the MAPK signaling cascade, which is also involved in the inflammatory response.

The diagram below presents a putative anti-inflammatory mechanism for this compound, based on current understanding and data from related compounds. Further research is required to fully elucidate this pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_epigoitrin_action This compound Action (Proposed) cluster_response Inflammatory Response lps LPS / Viral PAMPs mapk MAPK Pathway lps->mapk nfkb NF-κB Pathway lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mapk->cytokines nfkb->cytokines This compound This compound This compound->mapk inhibits? This compound->nfkb inhibits?

Fig. 3: Proposed Anti-inflammatory Mechanism of this compound.

Conclusion and Future Directions

This compound, a prominent alkaloid from Isatis indigotica, has demonstrated significant potential as a therapeutic agent, particularly in the context of viral infections. Its well-defined mechanism of action on the MAVS antiviral signaling pathway provides a solid foundation for its development as an antiviral drug. While its anti-inflammatory effects are evident, further research is needed to fully delineate the specific signaling cascades involved. Future studies should focus on elucidating the precise molecular targets of this compound within inflammatory pathways and on conducting preclinical and clinical trials to evaluate its safety and efficacy in human populations. The development of robust and scalable methods for the stereospecific synthesis or isolation of this compound will also be critical for its translation into a clinical setting.

References

The Genesis of Epigoitrin: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of epigoitrin, a significant glucosinolate hydrolysis product found in various Brassica species. This document is intended for researchers, scientists, and drug development professionals interested in the intricate biochemical processes governing the formation of this and related plant-derived compounds.

Introduction: The Glucosinolate Family and this compound

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, which includes many economically important crops like broccoli, cabbage, and rapeseed. These compounds play a crucial role in plant defense against herbivores and pathogens. Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds, including isothiocyanates, nitriles, and epithionitriles. This compound, a cyclized sulfur-containing nitrile, is a prominent hydrolysis product derived from its precursor, progoitrin ((2R)-2-hydroxy-3-butenylglucosinolate). The formation of this compound is of particular interest due to its potential biological activities and its prevalence in widely consumed vegetables.

The Biosynthetic Pathway of Progoitrin: The Precursor to this compound

The biosynthesis of this compound begins with the formation of its parent glucosinolate, progoitrin. This multi-step process can be broadly divided into three stages: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modification of the side chain.

Side-Chain Elongation

The biosynthesis of aliphatic glucosinolates like progoitrin starts with the chain elongation of the amino acid methionine. This process involves a series of enzymatic reactions that add methylene groups to the amino acid backbone.

Core Glucosinolate Structure Formation

The elongated amino acid then undergoes a series of reactions to form the characteristic glucosinolate core structure. This involves the conversion of the amino acid to an aldoxime, followed by the addition of a sulfur donor (cysteine) and subsequent glucosylation and sulfation.

Secondary Side-Chain Modification to Form Progoitrin

The final step in progoitrin biosynthesis is the hydroxylation of the butenyl side chain. This crucial step is catalyzed by a 2-oxoglutarate-dependent dioxygenase. In Chinese Kale (Brassica oleracea var. alboglabra), the genes BocODD1 and BocODD2 have been identified to regulate the biosynthesis of progoitrin, highlighting their role in this hydroxylation step.[1][2]

The Hydrolytic Formation of this compound: A Response to Tissue Damage

This compound itself is not directly synthesized and stored within the plant cell. Instead, its formation is a rapid chemical event triggered by tissue damage, which brings together the substrate (progoitrin) and the necessary enzymes. This process is known as the "mustard oil bomb."

The key players in this transformation are the enzyme myrosinase (a thioglucosidase) and a specifier protein known as the Epithiospecifier Protein (ESP) .[3][4]

  • Myrosinase Action: Upon cellular disruption, myrosinase cleaves the glucose moiety from progoitrin, resulting in an unstable aglycone intermediate.

  • ESP-Mediated Cyclization: In the presence of ESP, this aglycone does not rearrange into an isothiocyanate (the "default" hydrolysis product). Instead, ESP facilitates an intramolecular cyclization and desulfuration, leading to the formation of the stable epithionitrile, This compound .[3][4][5]

The overall hydrolytic pathway is depicted in the following diagram:

Epigoitrin_Formation Progoitrin Progoitrin ((2R)-2-hydroxy-3-butenylglucosinolate) Myrosinase Myrosinase (upon tissue damage) Progoitrin->Myrosinase Aglycone Unstable Aglycone Isothiocyanate Goitrin (Isothiocyanate) Aglycone->Isothiocyanate Spontaneous rearrangement (in absence of ESP) ESP Epithiospecifier Protein (ESP) Aglycone->ESP This compound This compound Myrosinase->Aglycone Hydrolysis ESP->this compound Cyclization

Caption: Hydrolytic pathway of progoitrin to form this compound.

Quantitative Data on this compound and its Precursor

Precise kinetic data for the enzymatic conversion of progoitrin to this compound by myrosinase and ESP are not extensively documented in the literature. However, quantitative analyses of progoitrin and its hydrolysis products have been performed in various Brassica species. The following tables summarize some of the reported concentrations.

Table 1: Progoitrin Concentrations in Various Brassica Vegetables

Plant SpeciesCultivar/VarietyProgoitrin Concentration (μmol/100g fresh weight)Reference
Brassica napusSiberian (Russian) Kales>100[6]
Brassica oleraceaCollards>100[6]
Brassica oleraceaBrussels Sprouts>100[6]
Brassica oleraceaCommercial Broccoli<10[6]
Brassica rapaTurnip Tops<10[6]

Table 2: Goitrin/Epigoitrin Concentrations in Isatis indigotica

Sample TypeGoitrin/Epigoitrin ConcentrationReference
Dried roots of Isatis indigoticaQualitative and quantitative analyses performed, but specific concentration values vary between samples.[7]
Ban Lan Gen powder formulationsVaries significantly between different formulations.[8]

Experimental Protocols

The elucidation of the this compound formation pathway relies on several key experimental techniques. Detailed methodologies for the primary enzymes involved are outlined below.

Myrosinase Activity Assay

Principle: Myrosinase activity is typically determined by monitoring the disappearance of the glucosinolate substrate (e.g., sinigrin, a commercially available glucosinolate) over time. The decrease in absorbance at a specific wavelength (e.g., 227 nm) is proportional to the enzyme activity.

Protocol:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in a suitable extraction buffer (e.g., phosphate buffer, pH 7.0) on ice.

    • Centrifuge the homogenate to pellet cellular debris.

    • The supernatant contains the crude myrosinase extract.

  • Assay Mixture:

    • Prepare a reaction mixture containing a known concentration of a glucosinolate substrate (e.g., 0.5 mM sinigrin) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).

    • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Reaction and Measurement:

    • Initiate the reaction by adding a specific volume of the enzyme extract to the assay mixture.

    • Monitor the decrease in absorbance at 227 nm over a set period using a spectrophotometer.

    • Calculate the rate of substrate hydrolysis from the change in absorbance over time. One unit of myrosinase activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Epithiospecifier Protein (ESP) Activity Assay

Principle: ESP activity is measured by quantifying the formation of epithionitriles from an alkenyl glucosinolate in the presence of myrosinase. The ratio of epithionitrile to isothiocyanate formed is indicative of ESP activity.

Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a crude myrosinase extract as described above.

    • Prepare a separate crude ESP extract using a similar homogenization and centrifugation procedure.

    • Prepare a solution of an alkenyl glucosinolate substrate (e.g., progoitrin or sinigrin).

  • Reaction Mixture:

    • Combine the myrosinase extract, ESP extract, and the glucosinolate substrate in a reaction buffer (e.g., phosphate buffer, pH 7.0).

    • Incubate the mixture at a controlled temperature (e.g., room temperature) for a defined period to allow for enzymatic hydrolysis.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., dichloromethane).

    • Vortex vigorously to extract the hydrolysis products into the organic phase.

    • Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the amounts of epithionitrile and isothiocyanate formed.

    • ESP activity can be expressed as the percentage of epithionitrile formed relative to the total amount of hydrolysis products.

Experimental Workflow for ESP Activity Assay:

ESP_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Plant Tissue Homogenization P2 Centrifugation P1->P2 P3 Collect Supernatant (Crude Enzyme Extracts) P2->P3 R1 Combine Myrosinase, ESP, and Glucosinolate Substrate P3->R1 R2 Incubate at Controlled Temperature A1 Stop Reaction with Organic Solvent R2->A1 A2 Extract Hydrolysis Products A1->A2 A3 GC-MS or HPLC Analysis A2->A3 A4 Quantify Epithionitrile and Isothiocyanate A3->A4

Caption: General workflow for determining ESP activity.

Regulation and Significance

The biosynthesis of progoitrin and the subsequent formation of this compound are tightly regulated processes in plants, influenced by genetic factors and environmental cues. The ratio of myrosinase to ESP activity can vary between plant species, cultivars, and even different tissues within the same plant, leading to different profiles of hydrolysis products.[5][9] Understanding these regulatory mechanisms is crucial for breeding crops with desired glucosinolate profiles for improved nutritional value or enhanced pest resistance.

Conclusion

The formation of this compound is a fascinating example of the complex interplay between biosynthetic pathways and rapid, triggered enzymatic reactions in plants. While the biosynthesis of its precursor, progoitrin, follows the general glucosinolate pathway, the final conversion to this compound is a hydrolytic event mediated by myrosinase and the epithiospecifier protein. Further research is needed to fully elucidate the kinetic parameters of these enzymes with progoitrin and to understand the precise regulatory networks that control the levels of ESP and myrosinase, which will ultimately provide a more complete picture of how plants generate their diverse chemical defenses. This knowledge holds significant potential for applications in agriculture, human health, and drug development.

References

The Antiviral Mechanism of Epigoitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigoitrin, a naturally occurring alkaloid derived from Isatis indigotica, has demonstrated significant antiviral properties, particularly against the influenza A virus. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antiviral activity. The primary mechanism involves the potentiation of the host's innate immune response through the mitochondrial antiviral signaling (MAVS) pathway. Furthermore, evidence suggests a multi-faceted approach that includes direct inhibition of viral attachment and replication. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for research and development applications.

Core Antiviral Mechanism of Action

This compound's principal antiviral activity against influenza A virus, specifically the H1N1 strain, is mediated through the modulation of the host's innate immune signaling, particularly in the context of stress-induced susceptibility.[1][2] Stress, through the release of glucocorticoids like corticosterone, can suppress the immune system, making the host more vulnerable to viral infections.[1][3] this compound appears to counteract this immunosuppression and bolster antiviral defenses via the mitochondrial antiviral signaling (MAVS) pathway.[1][2]

The proposed mechanism centers on the protein mitofusin-2 (MFN2), a negative regulator of the MAVS pathway. This compound treatment has been shown to reduce the expression of MFN2.[1][2][4] This reduction in MFN2 leads to an elevation in the expression of MAVS protein. The increased MAVS expression subsequently triggers a downstream signaling cascade, resulting in the enhanced production of type I interferons, specifically interferon-beta (IFN-β), and the interferon-inducible transmembrane protein 3 (IFITM3).[1][2][3] Both IFN-β and IFITM3 are crucial components of the host's antiviral defense system, helping to control and clear viral infections.[1]

In addition to modulating the MAVS pathway, other studies have indicated that this compound may also exert its antiviral effects by directly interfering with the viral life cycle.[2][5] Specifically, it has been reported to inhibit the attachment of the influenza virus to host cells and to impede viral multiplication.[2][5] This suggests a dual mechanism of action for this compound, targeting both host- and virus-specific processes.

Quantitative Data on Antiviral Efficacy

The antiviral effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize key findings from relevant studies.

Table 1: In Vivo Efficacy of this compound in a Stress-Induced H1N1 Infection Mouse Model
ParameterControl (H1N1)Stress + H1N1Stress + H1N1 + this compound (88 mg/kg/d)Stress + H1N1 + this compound (176 mg/kg/d)Oseltamivir (Positive Control)
Morbidity Rate 83%100%Not specifiedNot specified38%
Survival Rate 71%50%Not specifiedNot specified92%
Mean Time to Sickness (days) 8.43 ± 5.366.33 ± 0.89Not specifiedNot specifiedNot specified
Mean Day to Death 17.29 ± 6.1610.86 ± 5.7Not specifiedNot specifiedNot specified

Data extracted from Luo et al., 2019.[1][6]

Table 2: Effect of this compound on MAVS Pathway Protein Expression in Lung Tissue of Stressed, H1N1-Infected Mice
ProteinControl (H1N1)Stress + H1N1Stress + H1N1 + this compound
MFN2 BaselineIncreasedReduced
MAVS BaselineDecreasedIncreased
IFN-β BaselineDecreasedIncreased
IFITM3 BaselineDecreasedIncreased

Qualitative summary based on Western blot data from Luo et al., 2019.[1][2]

Table 3: In Vitro Anti-Influenza Activity of this compound
AssayEndpointThis compound
Virus Attachment Inhibition Inhibition of virus absorption to MDCK cellsDose-dependent
Virus Multiplication Inhibition Increased viability of pre-infected MDCK cellsSignificant (P < 0.01)

Data extracted from Xiao et al., 2016 as cited in other sources.[5]

Detailed Experimental Protocols

In Vivo Restraint Stress and H1N1 Infection Model
  • Animal Model: Male ICR mice (6-8 weeks old) are used.

  • Restraint Stress: Mice are placed in 50 ml polypropylene conical tubes with ventilation holes for 18 hours (from 4:00 PM to 10:00 AM).

  • Virus Infection: Following the stress protocol, mice are anesthetized and intranasally inoculated with a lethal dose of H1N1 virus.

  • This compound Administration: this compound is administered orally once daily for the duration of the experiment, starting on the day of infection.

  • Outcome Measures: Morbidity, mortality, body weight, and viral titers in the lungs are monitored daily for 21 days. Lung tissues are collected for Western blot and histopathological analysis. Plasma is collected for corticosterone level determination.[1]

In Vitro Corticosterone-Induced Stress Model
  • Cell Line: A549 human lung adenocarcinoma cells are used.

  • Stress Induction: Cells are pre-treated with corticosterone (100 μg/ml) for 24 hours to mimic stress conditions.

  • Virus Infection: Following corticosterone treatment, cells are infected with H1N1 virus.

  • This compound Treatment: this compound is added to the cell culture medium at the time of infection.

  • Outcome Measures: Viral replication is assessed by measuring the expression of viral nucleoprotein (NP) via immunofluorescence and TCID50 assay. The expression of MAVS pathway proteins (MFN2, MAVS, IFN-β) is analyzed by Western blotting and qRT-PCR.[1][3]

Western Blotting
  • Sample Preparation: Lung tissues or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against MFN2, MAVS, IFN-β, IFITM3, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Virus Attachment and Multiplication Assays
  • Cell Line: Madin-Darby canine kidney (MDCK) cells are used.

  • Virus Attachment Assay: MDCK cells are pre-chilled, and then a mixture of influenza virus and varying concentrations of this compound is added. After incubation, the unbound virus is removed, and the cells are cultured. The inhibition of virus attachment is determined by assessing cell viability using an MTT assay.

  • Virus Multiplication Assay: MDCK cells are first infected with the influenza virus. After a period of viral adsorption, the inoculum is removed, and the cells are treated with different concentrations of this compound. The inhibition of virus multiplication is measured by the MTT assay to determine cell viability.[5]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the antiviral action of this compound.

Epigoitrin_MAVS_Pathway cluster_stress Stress Condition cluster_this compound This compound Treatment Corticosterone Corticosterone MFN2 Mitofusin-2 (MFN2) (Upregulated) Corticosterone->MFN2 Induces MAVS Mitochondrial Antiviral Signaling (MAVS) (Downregulated) MFN2->MAVS Inhibits IFN IFN-β & IFITM3 Production (Suppressed) MAVS->IFN Immunity Antiviral Immunity (Compromised) IFN->Immunity This compound This compound MFN2_epi Mitofusin-2 (MFN2) (Downregulated) This compound->MFN2_epi Inhibits MAVS_epi Mitochondrial Antiviral Signaling (MAVS) (Upregulated) MFN2_epi->MAVS_epi Inhibition Reduced IFN_epi IFN-β & IFITM3 Production (Enhanced) MAVS_epi->IFN_epi Immunity_epi Antiviral Immunity (Restored) IFN_epi->Immunity_epi Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Mice ICR Mice Stress Restraint Stress Mice->Stress Infection_vivo H1N1 Infection Stress->Infection_vivo Treatment_vivo This compound Administration Infection_vivo->Treatment_vivo Analysis_vivo Monitor Morbidity, Mortality Analyze Lung Tissue (Western Blot) Treatment_vivo->Analysis_vivo Cells A549 Cells Corticosterone Corticosterone Treatment Cells->Corticosterone Infection_vitro H1N1 Infection Corticosterone->Infection_vitro Treatment_vitro This compound Treatment Infection_vitro->Treatment_vitro Analysis_vitro Analyze Viral Replication (IF, TCID50) Analyze Protein Expression (Western Blot, qRT-PCR) Treatment_vitro->Analysis_vitro

References

Epigoitrin: A Novel Antiviral Agent Against Influenza A Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the alkaloid epigoitrin and its inhibitory effects on the replication of the influenza A virus. Sourced from the roots of Isatis indigotica (Banlangen), this compound has demonstrated significant antiviral properties, positioning it as a compound of interest for novel anti-influenza therapeutic strategies.[1][2] This guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and the elucidated mechanism of action involving host antiviral signaling pathways.

Quantitative Analysis of Antiviral Activity

This compound's efficacy against influenza A virus has been quantified in several studies. The data highlights its potent inhibitory effects, particularly its ability to interfere with viral replication and attachment.

ParameterVirus StrainCell LineValueReference
Lowest Effective Concentration Influenza ANot Specified82.5 µg/mL[3]
Optimum Effective Concentration Influenza ANot Specified225.0 µg/mL[3]
Highest Effective Concentration Influenza ANot Specified289.7 µg/mL[3]
In Vivo Dosage H1N1BALB/c Mice88 mg/kg[2]

Table 1: Summary of Quantitative Data on this compound's Anti-Influenza Activity. This table presents the effective concentrations of this compound observed in vitro and a significant in vivo dosage.

Mechanism of Action: Modulation of the MAVS Signaling Pathway

Research indicates that this compound exerts its antiviral effects not by directly targeting the virus, but by modulating the host's innate immune response, particularly in models of stress-induced susceptibility.[1] The primary mechanism involves the potentiation of the mitochondrial antiviral signaling (MAVS) pathway.[1][2]

Under conditions of stress, elevated corticosterone levels can suppress the host's antiviral defenses.[1] this compound counteracts this by reducing the expression of mitofusin-2 (MFN2), a negative regulator of the MAVS pathway.[1][4] This reduction in MFN2 leads to an elevation of MAVS protein expression.[1] Activated MAVS, in turn, triggers the downstream production of crucial antiviral molecules, including interferon-beta (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), which establish an antiviral state within the host cell and inhibit viral replication.[1][2]

Earlier studies also suggest that this compound can inhibit the attachment of the influenza virus to host cells and interfere with viral multiplication, indicating a multi-faceted mechanism of action.[5]

G cluster_stress Stress Condition cluster_this compound This compound Intervention Stress Restraint Stress / Corticosterone MFN2 Mitofusin-2 (MFN2) (Upregulated) Stress->MFN2 induces This compound This compound MAVS Mitochondrial Antiviral Signaling (MAVS) (Suppressed) MFN2->MAVS inhibits MFN2_E Mitofusin-2 (MFN2) (Reduced) MAVS_E MAVS (Elevated) This compound->MFN2_E reduces expression IFN IFN-β & IFITM3 Production MAVS_E->IFN promotes Replication Influenza A Virus Replication IFN->Replication inhibits

This compound's Mechanism via the MAVS Signaling Pathway.

Detailed Experimental Protocols

The following sections describe the key methodologies employed to elucidate the antiviral effects of this compound.

Cell Culture, Virus, and In Vitro Stress Model
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cells are commonly used for influenza A virus propagation and infection studies.[1][5]

  • Virus Strains: Experiments have utilized H1N1 strains of influenza A virus.[1]

  • In Vitro Stress Model: To mimic stress-induced susceptibility, A549 cells are pretreated with corticosterone (e.g., 100 μM) for 48 hours prior to viral infection. This model shows increased viral abundance compared to non-treated cells.[1]

Antiviral Activity Assays
  • TCID50 Assay (50% Tissue Culture Infectious Dose): This assay is used to quantify the infectious viral titer.[1]

    • MDCK cells are seeded in 96-well plates.

    • Serial dilutions of virus-containing supernatants are added to the cell monolayers.

    • After incubation, the cytopathic effect (CPE) is observed, and the TCID50 is calculated using the Reed-Muench method.

  • Plaque Reduction Assay: This method assesses the ability of a compound to inhibit virus-induced plaque formation.

    • Confluent cell monolayers (e.g., MDCK) are infected with a known quantity of influenza virus.

    • The cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

    • After incubation to allow plaque formation, cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number relative to a virus-only control indicates antiviral activity.

Determining the Mode of Action

To discern the specific stage of the viral lifecycle inhibited by this compound, time-of-addition experiments are performed.[5][6]

  • Attachment Inhibition: this compound is added to cells simultaneously with the virus. After an absorption period (e.g., 1.5-2 hours), the mixture is removed, and cells are washed and incubated with fresh medium.[5]

  • Replication Inhibition (Post-entry): Cells are first infected with the virus. After the absorption period, the unabsorbed virus is washed away, and a medium containing this compound is added.[5]

  • Prophylactic Effect: Cells are pre-treated with this compound for a set duration (e.g., 2-4 hours). The compound is then removed, and cells are infected with the virus.[1][5]

Molecular Biology Techniques
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the gene expression levels of viral proteins (e.g., Nucleoprotein - NP) and host antiviral genes (e.g., IFN-β).[1]

    • Total RNA is extracted from treated and untreated infected cells.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH, actin) for normalization.

  • Western Blotting: This method quantifies the protein levels of viral NP and host signaling proteins like MFN2, MAVS, IFN-β, and IFITM3.[1]

    • Cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Protein bands are visualized using a chemiluminescent substrate, and band densities are quantified.[1]

  • Immunofluorescence Assay (IFA): This technique is used to visualize the expression and localization of viral proteins within infected cells.[1]

    • Cells grown on coverslips are infected and treated as required.

    • At a specific time post-infection (e.g., 12 hours), cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody against a viral protein (e.g., NP), followed by a fluorescently labeled secondary antibody.

    • Cell nuclei are counterstained (e.g., with DAPI), and coverslips are mounted and observed under a fluorescence microscope.[1][2]

G cluster_setup Experimental Setup cluster_analysis Analysis (12-24 hpi) A549 A549 or MDCK Cells CORT Corticosterone Pre-treatment (48h, for stress model) A549->CORT optional EPI This compound Treatment (Pre-, Co-, or Post-infection) CORT->EPI IAV Influenza A Virus (H1N1) Infection (1.5h) EPI->IAV Harvest Harvest Cells & Supernatant IAV->Harvest TCID50 Supernatant: Virus Titer (TCID50) Harvest->TCID50 RNA Cells: Total RNA Extraction Harvest->RNA Protein Cells: Protein Lysate Harvest->Protein IFA Cells (on coverslips): Fix & Stain Harvest->IFA qRTPCR qRT-PCR (Viral NP, IFN-β) RNA->qRTPCR cDNA synth. WB Western Blot (NP, MAVS, MFN2) Protein->WB SDS-PAGE Micro Fluorescence Microscopy (NP Localization) IFA->Micro mount

Generalized Workflow for In Vitro Antiviral Assays.

Conclusion

This compound demonstrates significant potential as an anti-influenza A virus agent. Its unique mechanism of action, which involves enhancing the host's intrinsic mitochondrial antiviral signaling pathway, is particularly noteworthy, especially in the context of stress-induced immunosuppression.[1] Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy against a broader range of influenza strains, including clinically relevant and drug-resistant variants. The multi-modal inhibition of both viral attachment and replication suggests that this compound could be a robust candidate for further preclinical and clinical development.[5]

References

Epigoitrin: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigoitrin, a natural alkaloid derived from Isatis indigotica, has demonstrated notable anti-inflammatory and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, with a focus on its mechanism of action, relevant signaling pathways, and available quantitative data. The information presented herein is primarily based on a key study in a murine model of stress-induced susceptibility to H1N1 influenza virus, which has provided the most substantial evidence to date. While the anti-inflammatory effects are evident in this context, it is important to note that the broader anti-inflammatory profile of this compound, particularly its direct effects on classical inflammatory pathways such as MAPK and NF-κB, and its influence on COX-2 and iNOS, remains an area for future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory agents has led to the exploration of natural products, with alkaloids from medicinal plants being a promising source. This compound, an alkaloid found in the roots of Isatis indigotica, has been identified as a compound of interest due to its biological activities.[1] This guide synthesizes the existing research on the anti-inflammatory properties of this compound, presenting the data in a structured format to aid researchers and drug development professionals in their understanding and potential future exploration of this compound.

In Vivo Anti-inflammatory Effects

The primary evidence for this compound's anti-inflammatory activity comes from an in vivo study utilizing a restraint-stressed mouse model infected with the H1N1 influenza virus.[1][2] In this model, psychological stress was used to create a condition of heightened susceptibility to viral infection and an exaggerated inflammatory response.

Reduction of Pro-inflammatory Cytokines

Treatment with this compound was shown to significantly reduce the levels of key pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) of infected mice.[2] Specifically, a high dose of this compound (176 mg/kg/d) effectively lowered the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are pivotal mediators of acute inflammation.[1][2]

Attenuation of Lung Inflammation

Histopathological analysis of lung tissue from the stressed and infected mice revealed severe inflammatory cell infiltration in the interstitium and alveoli.[1] Treatment with this compound at a high dose (176 mg/kg/d) markedly reduced the total number of infiltrating cells, including neutrophils, monocytes, and lymphocytes, in the BALF.[2] This was accompanied by a lower lung index and a reduced histopathological score, indicating a significant attenuation of pneumonia.[2]

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of this compound, in the context of the studied viral infection model, are linked to its ability to modulate a specific mitochondrial antiviral signaling pathway.[1][2] It is important to note that direct evidence linking this compound to the canonical NF-κB or MAPK signaling pathways, which are central to many inflammatory processes, has not yet been reported in the scientific literature. Similarly, there is no available data on the effect of this compound on the expression or activity of cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).

The currently understood mechanism involves the following steps:

  • Reduction of Mitofusin-2 (MFN2) Expression: this compound treatment was found to reduce the protein expression of MFN2.[1][2]

  • Elevation of Mitochondrial Antiviral Signaling (MAVS) Protein: The reduction in MFN2 leads to an increase in the expression of MAVS protein.[1][2]

  • Increased Interferon-beta (IFN-β) Production: Elevated MAVS expression subsequently boosts the production of IFN-β, a type I interferon with potent antiviral and immunomodulatory functions.[1][2]

This signaling cascade ultimately helps to control the viral replication and, consequently, dampen the excessive pro-inflammatory cytokine production that contributes to lung pathology.[1]

Epigoitrin_Signaling_Pathway This compound This compound MFN2 MFN2 This compound->MFN2 inhibits MAVS MAVS MFN2->MAVS inhibits IFNB IFN-β MAVS->IFNB promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) IFNB->Inflammation reduces

Proposed signaling pathway of this compound's anti-inflammatory action.

Quantitative Data

The following tables summarize the quantitative data extracted from the primary research study on this compound's anti-inflammatory and related effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in BALF
Treatment GroupDoseTNF-α (pg/mL)IL-1β (pg/mL)
Stress + H1N1-~150~25
Stress + H1N1 + this compound-H176 mg/kg/d~50~10

Data are approximate values estimated from graphical representations in Luo et al. (2019) and are intended for comparative purposes.[2]

Table 2: In Vivo Efficacy of this compound in H1N1-Infected Stressed Mice
ParameterStress + H1N1Stress + H1N1 + this compound-LStress + H1N1 + this compound-H
Dose -88 mg/kg/d176 mg/kg/d
Survival Rate 50.0%71.0%50.0% (Note: data from graph shows improvement over stress group, but less than low dose)
Mean Day to Death (MDD) 10.86 ± 5.7 daysProlongedProlonged
Morbidity Rate 100%ReducedReduced
Virus Titer (Log10 TCID50/ml) 4.35 ± 0.504.13 ± 0.372.55 ± 0.25

Data sourced from Luo et al. (2019).[1][2]

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiment that forms the basis of our current understanding of this compound's anti-inflammatory properties.

Animal Model and Treatment
  • Animals: Male C57BL/6 mice.

  • Stress Induction: Restraint stress was induced by placing mice in 50 mL conical tubes with ventilation holes for a specified duration.

  • Virus Infection: Mice were intranasally infected with a mouse-adapted H1N1 influenza A virus (A/FM/1/47).[1]

  • Treatment Groups:

    • Control

    • Virus only

    • Restraint + Virus

    • Oseltamivir (30 mg/kg/d) + Restraint + Virus

    • This compound-L (88 mg/kg/d) + Restraint + Virus

    • This compound-H (176 mg/kg/d) + Restraint + Virus

  • Drug Administration: this compound and Oseltamivir were administered orally for 7 consecutive days prior to and during the infection period.[3]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stress Induction cluster_infection Infection and Monitoring cluster_analysis Analysis Animals Male C57BL/6 Mice Grouping Randomization into 6 Groups Animals->Grouping DrugAdmin Oral Administration of this compound (88 or 176 mg/kg/d) or Oseltamivir for 7 days Grouping->DrugAdmin Stress Restraint Stress DrugAdmin->Stress Infection Intranasal H1N1 Virus Infection Stress->Infection Monitoring Monitoring of Morbidity, Mortality, and Body Weight Infection->Monitoring Sacrifice Sacrifice at Day 5 Post-Infection Monitoring->Sacrifice BALF Collection of Bronchoalveolar Lavage Fluid (BALF) Sacrifice->BALF Lungs Collection of Lung Tissue Sacrifice->Lungs Cytokine Cytokine Measurement (TNF-α, IL-1β) in BALF BALF->Cytokine Histo Histopathological Examination of Lungs Lungs->Histo ViralTiter Viral Titer Measurement Lungs->ViralTiter

Experimental workflow for the in vivo assessment of this compound.

Bronchoalveolar Lavage Fluid (BALF) Analysis
  • At day 5 post-infection, mice were euthanized, and the lungs were lavaged with PBS.

  • The BALF was centrifuged, and the supernatant was collected for cytokine analysis.

  • The cell pellet was resuspended for total and differential cell counts.

Cytokine Measurement
  • The concentrations of TNF-α and IL-1β in the BALF supernatant were quantified using commercial ELISA kits according to the manufacturer's instructions.

Histopathological Examination
  • Lung tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • The stained sections were examined under a light microscope to assess the degree of inflammation and tissue damage.

Viral Titer Assay
  • Lung tissues were homogenized, and the viral titers were determined by a 50% tissue culture infectious dose (TCID50) assay using Madin-Darby canine kidney (MDCK) cells.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound possesses anti-inflammatory properties, at least within the context of virally induced inflammation in a stressed host. The reduction of pro-inflammatory cytokines and the attenuation of inflammatory cell infiltration in the lungs are significant findings. The elucidation of the MFN2/MAVS/IFN-β signaling pathway provides a plausible mechanism for these observations.

However, the full anti-inflammatory potential of this compound remains to be explored. A critical next step for the research community will be to investigate the effects of this compound in non-viral models of inflammation, such as those induced by lipopolysaccharide (LPS) or other inflammatory stimuli. Such studies would be invaluable in determining whether the anti-inflammatory activity of this compound is a general property of the compound or is restricted to specific, virally-driven inflammatory contexts.

Furthermore, there is a clear need for in vitro studies to dissect the molecular mechanisms of this compound in greater detail. Specifically, research should be directed towards:

  • Investigating the NF-κB and MAPK Signaling Pathways: These are central hubs in the inflammatory response, and determining if this compound modulates these pathways would be a significant advancement in our understanding of its mechanism of action.

  • Assessing the Effects on COX-2 and iNOS: The expression of these enzymes is a hallmark of inflammation, and their inhibition is a key strategy for many anti-inflammatory drugs.

  • Determining Quantitative Pharmacological Parameters: In vitro assays could provide crucial data such as IC50 values for the inhibition of various inflammatory mediators, which would be essential for any future drug development efforts.

Conclusion

This compound is an intriguing natural alkaloid with demonstrated anti-inflammatory effects in a preclinical model of stress-exacerbated viral pneumonia. Its mechanism of action appears to be linked to the modulation of the MFN2/MAVS mitochondrial antiviral signaling pathway, leading to a reduction in pro-inflammatory cytokine production. While this provides a solid foundation for its potential as a therapeutic agent, further in-depth studies are required to fully characterize its anti-inflammatory profile, particularly its effects on key inflammatory signaling pathways and enzymes. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing our knowledge of this compound and its therapeutic potential.

References

The Historical Use of Epigoitrin-Containing Plants in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigoitrin, a naturally occurring chiral alkaloid, is a compound of significant interest due to its documented antiviral and other pharmacological activities. This technical guide provides an in-depth exploration of the historical and traditional medicinal uses of plants known to contain this compound and its precursor, epiprogoitrin. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource that includes traditional preparations, quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. The primary plants of interest belong to the Brassicaceae family, with a notable emphasis on Isatis indigotica (Woad) and Cheiranthus cheiri (Wallflower).

This compound-Containing Plants in Traditional Medicine

The use of plants containing this compound and other glucosinolates has a long history in various traditional medicine systems worldwide. These plants have been empirically recognized for their therapeutic properties, which modern science is now beginning to elucidate at a molecular level.

Isatis indigotica (Woad, Ban Lan Gen)

Isatis indigotica, known as Ban Lan Gen in Traditional Chinese Medicine (TCM), is arguably the most well-documented this compound-containing medicinal plant. For centuries, its roots have been used to "clear heat and detoxify," a concept in TCM associated with treating febrile diseases, viral infections, and inflammation.[1]

Traditional Uses and Preparations:

  • Antiviral Applications: The primary traditional use of Ban Lan Gen is for the prevention and treatment of viral respiratory illnesses, including influenza, colds, and sore throat.[1] It has also been used for other viral diseases such as mumps and viral hepatitis.[2]

  • Preparation: The dried root is the part used medicinally. Traditional preparations typically involve making a decoction by simmering the sliced, dried root in water.[3] This decoction is then consumed as a tea.[3] Commercially, Ban Lan Gen is also available as granules that can be dissolved in hot water.[1]

  • Dosage: In TCM, the typical daily dosage of the dried root (Ban Lan Gen) is 10-30 grams when used in a decoction.[4] For concentrated extract granules, a common dosage is 1.5 grams taken once or twice daily.

Cheiranthus cheiri (Wallflower)

Cheiranthus cheiri, or Wallflower, has a history of use in European and Ayurvedic medicine. While not as extensively studied for its this compound content as Isatis indigotica, it contains glucosinolates that are precursors to goitrin and this compound.

Traditional Uses and Preparations:

  • Anti-inflammatory and Respiratory Ailments: Historically, the flowers and leaves were used in Europe as poultices for minor wounds. In colonial India, it was used as a mild expectorant. Modern Ayurvedic practices have incorporated it into cough syrups and topical salves. In Persian medicine, topical formulations like cerates, lotions, and poultices have been used for inflammatory conditions such as arthritis.[5]

  • Cardiotonic and Other Uses: In small doses, it has been traditionally considered a cardiotonic, though it is used with caution due to potential toxicity at higher doses.[6] The seeds have been used as a diuretic, expectorant, and tonic.[6]

  • Preparation and Dosage:

    • Infusion: An infusion of 2-3 grams of the herb or flower can be taken three times daily.[7]

    • Dried Flower Powder: A dosage of 500-1000 mg of dried flower powder is taken once or twice daily with water or honey for indigestion or respiratory support.

    • Decoction/Syrup: Simmering 5 grams of dried flowers in 250 mL of water for 15 minutes.

    • Salve: An oil infusion of the dried flowers can be prepared and mixed with beeswax to create a salve for topical application.

Other Brassica Species (Cruciferous Vegetables)

Many common cruciferous vegetables from the Brassica genus are known to contain glucosinolates, the precursors to this compound. While not typically used in the same targeted medicinal way as Isatis indigotica, their consumption as part of a regular diet has been associated with various health benefits, which can be partly attributed to these compounds.[1][8]

Traditional Uses:

  • General Health and Detoxification: The consumption of Brassica vegetables like cabbage (Brassica oleracea) has been historically linked to promoting digestion and as a remedy for constipation.[8] The juice of cabbage has been used as a laxative and even as an antidote for mushroom poisoning.[1][8]

  • Anti-inflammatory: The anti-inflammatory properties of cabbage have been recognized in folk medicine, with leaves being used to soothe swollen feet and treat skin irritations.[1][8]

Quantitative Data on this compound and Glucosinolate Content

The concentration of this compound and its precursor glucosinolates can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.

Plant SpeciesPart UsedCompound(s) AnalyzedReported Content/ObservationsCitation(s)
Isatis indigoticaRootGoitrin/EpigoitrinVaries significantly among different commercial "Ban Lan Gen" powder formulations. One formulation had only detectable levels (2-10 ng/mL), while another had five times more than a third.[9]
Brassica rapa (Turnip)Greens & TopsProgoitrin0.38–2.26 µmol/g dry weight[10]
Brassica rapa (Turnip)Greens & TopsTotal Glucosinolates13.23–21.28 µmol/g (greens), 13.36–20.20 µmol/g (tops)[10]
Brassica oleracea (Cabbage, Kale)LeavesGlucoraphanin (precursor to sulforaphane)Some cabbage and kale cultivars have levels comparable to or higher than broccoli (up to 119.4 mg/100g FW).[7]
Brassica species (general)Vegetative TissuesTotal GlucosinolatesCan account for up to 1% of the dry weight.[11]

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following protocol is a generalized representation based on methods for extracting goitrin/epigoitrin from Isatis indigotica.

  • Sample Preparation:

    • Air-dry the plant material (e.g., roots of Isatis indigotica).

    • Pulverize the dried material into a fine powder.

  • Extraction:

    • Sonication-assisted extraction is a common method.

    • Suspend 100 mg of the powdered plant material in 5 mL of water.

    • Sonicate the mixture for 1 hour, followed by letting it sit for 1 hour.[9][12]

    • Centrifuge the sample and filter the supernatant through a 0.45-µm filter.[9][12]

  • Liquid-Liquid Extraction:

    • To the filtered aqueous solution, add an equal volume of diethyl ether (e.g., 5 mL).

    • Perform liquid-liquid extraction. The this compound will partition into the organic phase.

    • Repeat the extraction three times with fresh diethyl ether.[9][12]

    • Combine the organic extracts.

  • Concentration and Reconstitution:

    • Evaporate the combined diethyl ether extract to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of a suitable solvent, such as methanol, for analysis.[9][12]

Quantitative Analysis of this compound by SFC/UV/MS

Supercritical Fluid Chromatography (SFC) coupled with UV and Mass Spectrometry (MS) detection is a rapid and sensitive method for the chiral separation and quantification of this compound and its enantiomer, goitrin.

  • Chromatographic System: Waters ACQUITY UPC² System or similar.

  • Column: A chiral stationary phase column is essential for separating the enantiomers. For example, a (S, S)-Whelk-O 1 column (4.6 x 250 mm, 10 µm).

  • Mobile Phase:

    • Supercritical CO₂ as the primary mobile phase.

    • A co-solvent such as methanol.

    • A gradient elution may be used to optimize separation.

  • Detection:

    • UV/PDA Detector: Monitor at a wavelength of approximately 245 nm.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of this compound.

  • Quantification: Generate a standard curve using a certified reference standard of this compound.

In Vivo Antiviral Activity Assay (Mouse Model)

This protocol is based on a study investigating the anti-influenza activity of this compound in a stress-induced susceptible mouse model.[13]

  • Animal Model:

    • Use specific-pathogen-free mice (e.g., BALB/c).

    • Induce stress using a restraint model (e.g., restraining mice for a set period daily).

  • Drug Administration:

    • Administer this compound orally (gavage) at different dosages (e.g., a low dose of 88 mg/kg/day and a high dose of 176 mg/kg/day).[13]

    • A control group should receive a vehicle (e.g., water).

    • A positive control group can be treated with a known antiviral drug (e.g., oseltamivir).

  • Viral Infection:

    • Following a period of stress and drug administration, intranasally infect the mice with a non-lethal dose of influenza virus (e.g., H1N1).

  • Monitoring and Sample Collection:

    • Monitor the mice daily for morbidity (body weight loss, signs of illness) and mortality for a defined period (e.g., 14 days).

    • At specific time points post-infection, euthanize subsets of mice and collect lung tissue and blood samples.

  • Analysis:

    • Viral Titer in Lungs: Homogenize lung tissue and determine the viral load using a TCID₅₀ assay on MDCK cells.

    • Gene Expression Analysis: Extract RNA from lung tissue and perform RT-qPCR to measure the expression of viral genes (e.g., NP) and host immune response genes (e.g., IFN-β, MAVS).

    • Protein Analysis: Use Western blotting to analyze the protein levels of key signaling molecules in the antiviral pathway.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Antiviral Action

This compound has been shown to reduce susceptibility to influenza A virus by modulating the mitochondrial antiviral signaling (MAVS) pathway.[14] It appears to reduce the expression of Mitofusin-2 (MFN2), a negative regulator of MAVS, thereby enhancing the innate immune response.[14]

Epigoitrin_Antiviral_Pathway cluster_stress Stress Condition cluster_this compound This compound Intervention cluster_pathway Mitochondrial Antiviral Signaling Stress Stress MFN2_up MFN2 Expression (Increased) Stress->MFN2_up MAVS MAVS Activation MFN2_up->MAVS Inhibits This compound This compound MFN2_down MFN2 Expression (Reduced) This compound->MFN2_down MFN2_down->MAVS IFN_beta IFN-β Production MAVS->IFN_beta Antiviral_State Antiviral State (Reduced Viral Replication) IFN_beta->Antiviral_State Influenza_Virus Influenza Virus Antiviral_State->Influenza_Virus Inhibits Influenza_Virus->MAVS Triggers

Caption: this compound enhances antiviral signaling by reducing MFN2 expression.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from plant materials.

Epigoitrin_Analysis_Workflow Start Plant Material (e.g., Isatis indigotica root) Drying Drying and Pulverization Start->Drying Extraction Sonication-Assisted Aqueous Extraction Drying->Extraction Separation Liquid-Liquid Extraction (with Diethyl Ether) Extraction->Separation Concentration Evaporation and Reconstitution in Methanol Separation->Concentration Analysis SFC/UV/MS Analysis Concentration->Analysis Quantification Quantification of This compound Analysis->Quantification

Caption: Workflow for this compound extraction and quantitative analysis.

Conclusion

The historical and traditional use of this compound-containing plants, particularly Isatis indigotica, provides a strong foundation for modern pharmacological research. The established antiviral properties of this compound, coupled with detailed analytical and experimental protocols, offer a clear path for further investigation and potential drug development. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of these historically significant medicinal plants. Further research is warranted to quantify the this compound content in a wider range of traditionally used plants and to fully elucidate the mechanisms of action for their various historical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Epigoitrin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of epigoitrin, a bioactive compound with potential antiviral and anti-inflammatory properties, from various plant sources. The protocols focus on modern and conventional extraction techniques, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.

Introduction to this compound and its Sources

This compound, the R-enantiomer of goitrin, is a sulfur-containing oxazolidinethione found in several members of the Brassicaceae family. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its reported biological activities. Key plant sources for this compound extraction include:

  • Woad (Isatis tinctoria, Isatis indigotica) : The roots and leaves of woad are traditional sources of this compound.

  • Orychophragmus violaceus : The seeds of this plant have been identified as a rich source of this compound.

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. This document outlines three primary extraction methodologies: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Conventional Solvent Extraction.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction technique is critical for maximizing the yield of this compound while minimizing extraction time and solvent consumption. The following table summarizes quantitative data for different extraction methods.

Extraction Method Plant Material Solvent System Key Parameters This compound Yield Reference
Microwave-Assisted Extraction (MAE) Orychophragmus violaceus seedsn-hexane and 65% EthanolPower: 393 W; Time: 29 min; Lower-phase liquid-solid ratio: 20 mL/g; Upper-phase liquid-solid ratio: 12 mL/g11.86 ± 0.47 mg/g[1]
Ultrasound-Assisted Extraction (UAE) Isatis indigotica Fort. leaves80% MethanolTime: 25 min; Solid-to-liquid ratio: 1:34 g/mL; Temperature: 41°CNot specifically reported for this compound, but optimized for indigo and indirubin.[1][2]
Conventional Solvent Extraction Isatis indigotica Fort. rootWater, followed by Diethyl EtherSonication in water for 1 hour, followed by liquid-liquid extraction with diethyl ether.Not quantitatively reported in the provided search results.[3]

Experimental Protocols

Microwave-Assisted Extraction (MAE) Protocol

This protocol is optimized for the simultaneous extraction of oil and this compound from Orychophragmus violaceus seeds.

Materials and Equipment:

  • Dried and powdered Orychophragmus violaceus seeds

  • n-hexane

  • Ethanol (95%)

  • Deionized water

  • Microwave extraction system

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 10 g of powdered Orychophragmus violaceus seeds and place into the microwave extraction vessel.

  • Solvent Addition:

    • Add 120 mL of n-hexane (upper phase solvent).

    • Prepare a 65% aqueous ethanol solution. Add 200 mL of this solution to the extraction vessel (lower phase solvent).

  • Microwave Extraction:

    • Set the microwave irradiation power to 393 W.

    • Set the extraction time to 29 minutes.

    • Run the microwave extraction program.

  • Phase Separation: After extraction, allow the mixture to cool. The mixture will separate into two phases. Carefully decant the upper n-hexane phase (containing oil).

  • This compound Recovery:

    • Collect the lower ethanol-water phase containing this compound.

    • Centrifuge the solution to remove any solid plant material.

    • Concentrate the supernatant using a rotary evaporator to remove the ethanol.

    • The remaining aqueous solution can be further purified to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general procedure for the extraction of this compound from Isatis species.

Materials and Equipment:

  • Dried and powdered Isatis indigotica root or leaf material

  • Methanol or Ethanol (e.g., 80% aqueous solution)

  • Ultrasonic bath or probe sonicator

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., filter paper, vacuum flask)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 5 g of the powdered plant material and place it in a 250 mL beaker.

  • Solvent Addition: Add 170 mL of 80% methanol to the beaker (solid-to-liquid ratio of 1:34 g/mL).[1][2]

  • Ultrasonic Extraction:

    • Place the beaker in an ultrasonic bath.

    • Set the temperature to 41°C.[1][2]

    • Sonicate for 25 minutes.[1][2] Ensure the beaker is immersed in the water in the bath.

  • Extraction and Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Further Processing: The resulting crude extract can be used for analysis or further purification.

Conventional Solvent Extraction Protocol

This protocol describes a traditional method for extracting this compound from Isatis indigotica root.

Materials and Equipment:

  • Dried and powdered Isatis indigotica root

  • Deionized water

  • Diethyl ether

  • Sonicator

  • Separatory funnel

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Initial Extraction:

    • Weigh 100 mg of the powdered root material and place it in a 50 mL centrifuge tube.[3]

    • Add 5 mL of deionized water.[3]

    • Sonicate the mixture for 1 hour.[3]

    • Let the mixture sit for 1 hour at room temperature.[3]

    • Centrifuge the sample and collect the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous supernatant to a separatory funnel.

    • Add 5 mL of diethyl ether and shake vigorously.[3] Allow the layers to separate.

    • Collect the upper diethyl ether layer.

    • Repeat the extraction of the aqueous layer two more times with fresh 5 mL portions of diethyl ether.[3]

  • Concentration:

    • Combine the three diethyl ether extracts.

    • Evaporate the diethyl ether to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.[3]

Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Epigoitrin_Extraction_Workflow cluster_MAE Microwave-Assisted Extraction (MAE) cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_CSE Conventional Solvent Extraction mae_start Start: Powdered Plant Material mae_solvent Add n-hexane and Aqueous Ethanol mae_start->mae_solvent mae_extract Microwave Irradiation (e.g., 393 W, 29 min) mae_solvent->mae_extract mae_separate Phase Separation mae_extract->mae_separate mae_hexane n-Hexane Phase (Oil) mae_separate->mae_hexane Upper Phase mae_ethanol Ethanol Phase (this compound) mae_separate->mae_ethanol Lower Phase mae_concentrate Concentrate Ethanol Phase mae_ethanol->mae_concentrate mae_end Crude this compound Extract mae_concentrate->mae_end uae_start Start: Powdered Plant Material uae_solvent Add Solvent (e.g., 80% Methanol) uae_start->uae_solvent uae_extract Ultrasonication (e.g., 41°C, 25 min) uae_solvent->uae_extract uae_filter Filtration uae_extract->uae_filter uae_concentrate Concentrate Filtrate uae_filter->uae_concentrate uae_end Crude this compound Extract uae_concentrate->uae_end cse_start Start: Powdered Plant Material cse_water Aqueous Extraction (Sonication) cse_start->cse_water cse_lle Liquid-Liquid Extraction (with Diethyl Ether) cse_water->cse_lle cse_separate Separate Organic Phase cse_lle->cse_separate cse_concentrate Concentrate Organic Phase cse_separate->cse_concentrate cse_end Crude this compound Extract cse_concentrate->cse_end

References

Application Notes and Protocols for Epigoitrin Quantification via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of epigoitrin using High-Performance Liquid Chromatography (HPLC). The primary method detailed is a Normal-Phase HPLC (NP-HPLC) approach, which has been shown to effectively separate the chiral enantiomers this compound (R-goitrin) and goitrin (S-goitrin). This is crucial as pharmacokinetic studies indicate that this compound is the more biologically active of the two, possessing significant antiviral properties[1]. Traditional reversed-phase HPLC (RP-HPLC) methods often fail to resolve these enantiomers, which can lead to inaccurate quantification of the bioactive compound[1].

Introduction

This compound, an active alkaloid primarily found in the roots of Isatis indigotica (Ban Lan Gen), has garnered significant interest for its therapeutic potential, particularly its antiviral activities[1]. Accurate and reliable quantification of this compound is paramount for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development. This protocol outlines a validated method for the chiral separation and quantification of this compound.

Experimental Protocol: Normal-Phase HPLC (NP-HPLC)

This protocol is adapted from established methods for the chiral separation of goitrin enantiomers[2].

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm) or equivalent chiral stationary phase.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Methanol (HPLC grade)

    • Diethyl ether (ACS grade)

    • Water (HPLC grade)

    • This compound and Goitrin analytical standards

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound and goitrin.

ParameterCondition
Stationary Phase Chiralpak IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 20°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Standard Solution Preparation
  • Stock Solutions: Accurately weigh and dissolve this compound and goitrin standards in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Isatis indigotica root)

This sample preparation method is adapted from a protocol for the analysis of goitrin and this compound from Isatis indigotica[1][3].

  • Extraction:

    • Weigh 100 mg of powdered, dried Isatis indigotica root into a suitable vessel.

    • Add 5 mL of water and sonicate for 1 hour.

    • Allow the mixture to sit for 1 hour at room temperature[1].

  • Centrifugation and Filtration:

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45-µm filter[1].

  • Liquid-Liquid Extraction:

    • Transfer the filtered solution to a separatory funnel.

    • Add 5 mL of diethyl ether and perform a liquid-liquid extraction.

    • Repeat the extraction two more times, collecting the diethyl ether fractions[1].

  • Drying and Reconstitution:

    • Combine the diethyl ether extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 5 mL of methanol[1].

  • Final Filtration: Filter the reconstituted sample through a 0.22-µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes key quantitative data that should be obtained during method validation. Representative values are provided for reference.

ParameterValue
Retention Time (this compound) Approx. 12 min
Retention Time (Goitrin) Approx. 15 min
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 2.0 mg/L[2]
Limit of Quantification (LOQ) 5.0 mg/L
Recovery 95 - 105%
Precision (%RSD) < 2%

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Isatis indigotica Root Powder Extraction Aqueous Sonication Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LLE Liquid-Liquid Extraction (Diethyl Ether) Centrifugation->LLE Drying Evaporation to Dryness LLE->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution FinalFilter Final Filtration (0.22 µm) Reconstitution->FinalFilter Injection HPLC Injection (10 µL) FinalFilter->Injection Separation Chiral Separation (Chiralpak IC Column) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve Calibration Curve CalibrationCurve->Quantification

Caption: Experimental workflow for the quantification of this compound.

This compound Signaling Pathway Context

G cluster_precursor Biosynthesis cluster_active_compound Active Compound cluster_enantiomer Enantiomer cluster_biological_activity Biological Activity Progoitrin Progoitrin This compound This compound (R-Goitrin) Progoitrin->this compound Enzymatic Hydrolysis Goitrin Goitrin (S-Goitrin) This compound->Goitrin Isomerization Antiviral Antiviral Activity This compound->Antiviral Goitrin->this compound Isomerization

Caption: Relationship of this compound to its precursor and enantiomer.

References

Application Note: LC-MS/MS Analysis of Epigoitrin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of epigoitrin and its putative metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound, a naturally occurring oxazolidinethione, has demonstrated potential in alleviating disorders related to lipid and glucose metabolism.[1] Understanding its metabolic fate is crucial for further drug development. This note outlines proposed metabolic pathways, a detailed experimental protocol for LC-MS/MS analysis, and hypothetical quantitative data to guide researchers in their studies.

Proposed Metabolic Pathway of this compound

While the metabolism of this compound has not been extensively studied, the metabolic pathways of its stereoisomer, goitrin, and other related flavonoids have been investigated. Based on these studies, this compound is expected to undergo both Phase I and Phase II metabolic transformations. Phase I reactions may include hydroxylation and oxidation, while Phase II reactions would likely involve conjugation with glucuronic acid or sulfate.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxy_this compound Hydroxy-Epigoitrin This compound->Hydroxy_this compound Hydroxylation (CYP450) Epigoitrin_Oxide This compound Oxide This compound->Epigoitrin_Oxide Oxidation (CYP450) Epigoitrin_Glucuronide This compound-Glucuronide This compound->Epigoitrin_Glucuronide Glucuronidation (UGTs) Epigoitrin_Sulfate This compound-Sulfate This compound->Epigoitrin_Sulfate Sulfation (SULTs) Hydroxy_Epigoitrin_Glucuronide Hydroxy-Epigoitrin- Glucuronide Hydroxy_this compound->Hydroxy_Epigoitrin_Glucuronide Glucuronidation (UGTs)

Caption: Proposed metabolic pathway of this compound.

Proposed Signaling Pathway for Metabolic Regulation

This compound has been shown to improve glucose tolerance and insulin sensitivity, and increase energy expenditure, suggesting a role in regulating key metabolic pathways.[1] A plausible mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, and decreased lipogenesis.

This compound This compound AMPK AMPK This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits GLUT4 Glucose Transporter 4 (GLUT4) AMPK->GLUT4 Promotes Translocation SREBP1c SREBP-1c AMPK->SREBP1c Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) ACC->CPT1 Relieves Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases Lipogenesis Lipogenesis SREBP1c->Lipogenesis Decreases

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Sample Preparation

a) Plasma Samples:

  • To 100 µL of rat plasma, add 20 µL of internal standard (IS) working solution (e.g., Goitrin-d4, 50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

b) Liver Microsome Incubation:

  • Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL), this compound (1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a proposed method adapted from a validated method for epiprogoitrin.

ParameterCondition
LC System UHPLC System
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5-95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Presentation

Table 1: Proposed MRM Transitions for this compound and its Putative Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound130.070.025
Putative Metabolites
Hydroxy-Epigoitrin146.086.028
This compound Oxide146.070.030
This compound-Glucuronide306.0130.022
This compound-Sulfate210.0130.024
Internal Standard
Goitrin-d4134.074.025
Table 2: Representative Method Validation Summary (Hypothetical Data)
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 2000195 - 105< 10
Hydroxy-Epigoitrin1 - 2000193 - 107< 12
Table 3: Simulated Pharmacokinetic Parameters of this compound and a Putative Metabolite in Rat Plasma (Hypothetical Data)
CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)T¹/² (h)
This compound8501.542003.2
Hydroxy-Epigoitrin1202.09504.5

Conclusion

This application note provides a comprehensive, albeit partially theoretical, framework for the LC-MS/MS analysis of this compound and its metabolites. The proposed metabolic and signaling pathways offer a starting point for further investigation into the pharmacological actions of this compound. The detailed experimental protocols and hypothetical data tables are intended to serve as a practical guide for researchers in setting up and validating their own analytical methods. Further studies are warranted to confirm the identity of the proposed metabolites and to fully elucidate the mechanisms by which this compound exerts its beneficial effects on metabolic health.

References

Application Notes and Protocols for the Chemical Synthesis of Epigoitrin from L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epigoitrin, or (S)-5-vinyloxazolidine-2-thione, is a significant bioactive alkaloid predominantly found in traditional medicinal plants such as Radix isatidis. It has garnered considerable attention for its wide range of pharmacological activities, including antiviral, anticancer, and antithyroid properties.[1] However, the exploration of its full therapeutic potential has been hampered by its limited availability from natural sources. Chemical synthesis offers a reliable and scalable alternative for the production of this compound.

This document outlines a proven nine-step synthetic route to produce this compound starting from the readily available and inexpensive chiral precursor, L-ascorbic acid.[1] This method provides an overall yield of 17%, making it a viable process for obtaining substantial quantities of this compound for research and drug development purposes.[1]

Overall Synthesis Pathway

The synthesis of this compound from L-ascorbic acid is a multi-step process that involves the formation of several key intermediates. The entire pathway is depicted below, starting with the conversion of L-ascorbic acid to a protected intermediate (Compound 4), followed by a sequence of reactions including tosylation, phthalimide substitution, deprotection, and finally, cyclization to yield this compound.[1]

Synthesis_Pathway L_Ascorbic_Acid L-Ascorbic Acid Intermediate_1 Intermediate 1 L_Ascorbic_Acid->Intermediate_1 Step 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2 Compound_4 Compound 4 Intermediate_2->Compound_4 Step 3 Intermediate_5 Intermediate 5 (Tosylate) Compound_4->Intermediate_5 Intermediate_6 Intermediate 6 Intermediate_5->Intermediate_6 Step 6 Phthalimide_8 Phthalimide 8 Intermediate_6->Phthalimide_8 Step 7 Amine_9 Amine 9 Phthalimide_8->Amine_9 Step 8 This compound This compound Amine_9->this compound Step 9

Figure 1: Overall synthetic pathway from L-Ascorbic Acid to this compound.

Quantitative Data Summary

The efficiency of each step in the synthesis is critical for the overall yield of the final product. The table below summarizes the reported yields for the key stages of the synthesis.

StepStarting MaterialProductReported Yield (%)
1-3L-Ascorbic AcidCompound 451% (Overall for 3 steps)
4-9Compound 4This compound~33% (Calculated from overall yields)
Total L-Ascorbic Acid This compound 17% (Overall)

Table 1: Summary of reaction yields for the synthesis of this compound.[1]

Experimental Protocols

The following protocols are based on the successful nine-step synthesis of this compound.[1] A generalized workflow for a typical experimental step is illustrated below.

Experimental_Workflow Reaction_Setup 1. Reaction Setup (Reagents & Solvents) Reaction_Monitoring 2. Reaction Monitoring (e.g., TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup 3. Reaction Work-up (e.g., Quenching, Extraction) Reaction_Monitoring->Workup Purification 4. Purification (e.g., Column Chromatography) Workup->Purification Characterization 5. Characterization (e.g., NMR, MS) Purification->Characterization

Figure 2: General experimental workflow for a synthetic step.
Materials and General Methods

  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Dry solvents like CH2Cl2 should be distilled over a suitable drying agent (e.g., CaH2) under an inert atmosphere (e.g., N2) prior to use.[1]

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of intermediates and the final product is typically achieved by column chromatography.

  • Structural confirmation should be performed using spectroscopic methods such as 1H NMR and 13C NMR.[1]

Step 1-3: Synthesis of Intermediate (Compound 4)

Compound 4 is prepared from L-ascorbic acid in three steps according to established literature methods.[1] The overall yield for these three steps is reported to be 51%.[1] For detailed protocols, please refer to the cited literature:

  • Hübschwerlen, C. Synthesis, 1986 , 962–964.

  • Hübschwerlen, C.; Specklin, J.-L.; Higelin, J. Org. Syn. Coll.1998 , Vol. 9, 454-456.

Step 4-7: Synthesis of Phthalimide Intermediate (8)

This part of the synthesis involves the conversion of Compound 4 through several intermediates, including a tosylate, to yield the key phthalimide intermediate (8).[1]

  • Tosylation and subsequent reactions: The alcohol group in the lineage of Compound 4 is converted to a tosylate, which is a good leaving group.

  • Phthalimide Substitution: The tosylate is then displaced by a phthalimide group to form intermediate 8 . This method was found to be more effective than an alternative route involving an azide intermediate, which suffered from product loss during workup due to its low boiling point.[1]

Step 8: Synthesis of Amine Intermediate (9)

The protocol for the deprotection of the phthalimide to yield the free amine is as follows:

  • Reaction Setup: Dissolve the phthalimide intermediate (8) in a suitable solvent.

  • Deprotection: Treat the solution with methylamine at room temperature.[1]

  • Work-up: After the reaction is complete (as monitored by TLC), remove the excess methylamine under reduced pressure. The resulting crude amine (9) is used directly in the next step without further purification.[1]

Step 9: Synthesis of this compound

This final step involves the cyclization of the amine intermediate (9) to form the target molecule, this compound.

  • Reaction Setup: To the crude amine (9) from the previous step, add a suitable solvent (e.g., CH2Cl2).

  • Cyclization: Add thiocarbonyldiimidazole to the reaction mixture in the same pot.[1]

  • Purification: After the reaction is complete, the mixture is purified by column chromatography to afford pure this compound.

Conclusion

The described synthetic route provides a practical and expedient method for the preparation of the biologically important molecule this compound from L-ascorbic acid.[1] With a total of nine steps and an overall yield of 17%, this protocol is a valuable tool for researchers requiring a reliable source of this compound for pharmacological studies and further drug development endeavors.[1]

References

Application Notes & Protocols for Developing a Stable Formulation of Epigoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing a stable pharmaceutical formulation of Epigoitrin. The protocols outlined below cover essential experiments from initial solubility assessments to detailed stability studies.

Introduction to this compound

This compound, the (R)-enantiomer of goitrin, is a bioactive alkaloid found in plants of the Isatis genus. It has demonstrated promising antiviral, anticancer, and antithyroid activities. However, its chemical structure, containing a thioamide functional group within a five-membered ring, suggests potential instability under various environmental conditions. This document outlines a systematic approach to investigate the stability of this compound and to develop a stable formulation.

Chemical Structure of this compound:

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the initial stages of formulation development.

PropertyValue
Molecular FormulaC₅H₇NOS
Molecular Weight129.18 g/mol
CAS Number1072-93-1
AppearanceSolid
Solubility (25°C)DMSO: 26 mg/mL, Water: 20 mg/mL, Ethanol: 5 mg/mL

Experimental Protocols

The following sections detail the experimental protocols necessary to evaluate the stability of this compound and to screen for suitable stabilizing excipients.

Protocol for Solubility Determination

Objective: To accurately determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound powder

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Ethanol.

  • Vials, shaker, centrifuge, HPLC-UV system.

Methodology:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each solvent.

Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber, oven, HPLC-UV/MS system.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 60°C in an oven for 1, 3, and 7 days.

  • Photodegradation: Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

For each condition, samples should be analyzed at the specified time points using a suitable HPLC-UV/MS method to quantify the remaining this compound and to identify the degradation products.

Protocol for Excipient Compatibility Screening

Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients.

Materials:

  • This compound powder

  • Selected excipients (e.g., fillers, binders, disintegrants, lubricants, antioxidants, chelating agents).

  • Vials, oven, HPLC-UV system.

Methodology:

  • Prepare binary mixtures of this compound and each excipient in a 1:1 ratio (w/w).

  • For liquid and semi-solid formulations, prepare mixtures with a higher ratio of excipient to drug.

  • Transfer the mixtures to sealed vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • At 1, 2, and 4 weeks, visually inspect the samples for any physical changes (color, texture).

  • Analyze the samples using HPLC-UV to quantify the amount of this compound remaining and to detect any new degradation peaks.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison. The following are example templates for data presentation.

Disclaimer: The data presented in the following tables are for illustrative purposes only and do not represent actual experimental results for this compound. These tables should be populated with data generated from the experimental protocols described above.

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)
Purified Water[Experimental Value]
PBS (pH 5.0)[Experimental Value]
PBS (pH 6.8)[Experimental Value]
PBS (pH 7.4)[Experimental Value]
Propylene Glycol[Experimental Value]
Polyethylene Glycol 400[Experimental Value]
Ethanol[Experimental Value]

Table 3: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDuration% this compound RemainingMajor Degradation Products (m/z)
0.1 N HCl (60°C)24 hours[Experimental Value][Experimental Value]
0.1 N NaOH (RT)24 hours[Experimental Value][Experimental Value]
3% H₂O₂ (RT)24 hours[Experimental Value][Experimental Value]
Thermal (60°C, solid)7 days[Experimental Value][Experimental Value]
Photolytic (ICH Q1B)-[Experimental Value][Experimental Value]

Table 4: Excipient Compatibility Study of this compound at 40°C/75% RH (4 Weeks)

ExcipientRatio (Drug:Excipient)Physical Appearance% this compound Remaining
Microcrystalline Cellulose1:1[Observation][Experimental Value]
Lactose Monohydrate1:1[Observation][Experimental Value]
Croscarmellose Sodium1:1[Observation][Experimental Value]
Magnesium Stearate1:1[Observation][Experimental Value]
Ascorbic Acid1:1[Observation][Experimental Value]
Butylated Hydroxytoluene (BHT)1:1[Observation][Experimental Value]
EDTA1:1[Observation][Experimental Value]
Hydroxypropyl-β-Cyclodextrin1:2[Observation][Experimental Value]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to this compound.

Experimental_Workflow cluster_0 Phase 1: Characterization & Stability Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability Testing A This compound API Procurement B Solubility Profiling A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->C D Development of Stability-Indicating Analytical Method (HPLC-UV/MS) C->D E Excipient Compatibility Screening D->E F Selection of Stabilizing Excipients (e.g., Antioxidants, Chelating Agents, pH Modifiers) E->F G Prototype Formulation Preparation (e.g., Solution, Lyophilized Powder) F->G H Optimization of Formulation G->H I Long-Term & Accelerated Stability Studies (ICH Guidelines) H->I J Analysis of Stability Samples I->J K Determination of Shelf-Life and Storage Conditions J->K MAVS_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Influenza Virus (H1N1) MFN2 Mitofusin-2 (MFN2) Virus->MFN2 Upregulates MAVS Mitochondrial Antiviral-Signaling (MAVS) Protein MFN2->MAVS Inhibits IFN Interferon-β (IFN-β) Production MAVS->IFN Activates IFITM3 IFITM3 Production MAVS->IFITM3 Activates Antiviral Antiviral Response IFN->Antiviral IFITM3->Antiviral This compound This compound This compound->MFN2 Inhibits

Application Notes and Protocols for In Vivo Epigoitrin Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epigoitrin, an alkaloid derived from Isatis indigotica (Radix Isatidis), has garnered significant interest for its potential therapeutic properties.[1] It is recognized as a key marker compound for this traditional medicinal plant.[1] Preclinical research, particularly in vivo studies using murine models, has been instrumental in elucidating its biological activities. These studies have demonstrated its efficacy in viral infections, metabolic disorders, and inflammatory conditions.[1][2] this compound has been shown to exert antiviral activity against influenza A1 virus by inhibiting viral attachment and multiplication.[3] This document provides a comprehensive overview of experimental designs, detailed protocols, and key quantitative data from in vivo studies of this compound in mice, intended for researchers, scientists, and professionals in drug development.

In Vivo Models & Experimental Designs

This compound has been evaluated in several mouse models to investigate its therapeutic potential across different disease contexts.

Anti-Influenza Virus Model (Stress-Induced Susceptibility)

A common model to test anti-influenza agents involves inducing stress in mice to increase their susceptibility to the virus.[1] This approach is valuable for evaluating compounds that may modulate the host's immune response under compromised conditions.[1][4] In this model, restraint stress is applied before the mice are challenged with an influenza virus, such as H1N1.[1] this compound treatment has been shown to significantly decrease the susceptibility of these stressed mice to the influenza virus, leading to lower mortality, reduced inflammation, and decreased viral replication in the lungs.[1][4]

Metabolic Disorder Model (High-Fat Diet-Induced Obesity)

To study the effects of this compound on metabolic diseases, a high-fat diet (HFD) induced obesity model is employed.[2] In these studies, mice, typically C57BL/6J, are fed a high-fat diet to induce obesity, insulin resistance, and glucose intolerance.[2][5] The addition of this compound to the HFD has been shown to significantly reduce fat deposition, improve glucose tolerance and insulin sensitivity, and increase overall energy expenditure.[2] This model is crucial for investigating compounds aimed at treating obesity and related metabolic syndromes.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from published in vivo studies on this compound.

Table 1: Anti-Influenza Efficacy of this compound in Stress-Induced H1N1-Infected Mice

ParameterControl (Virus Only)Restraint + VirusThis compound-L (88 mg/kg/d)This compound-H (176 mg/kg/d)Oseltamivir (30 mg/kg/d)Reference
Survival Rate 71%50%70%80%80%[1][7]
Morbidity Rate 83%100%Significantly ReducedSignificantly ReducedSignificantly Reduced[1][7]
Mean Day to Death 17.29 ± 6.1610.86 ± 5.7Increased vs. R+VIncreased vs. R+VIncreased vs. R+V[7]
Lung Viral Titer (log10 TCID50/g) ~4.5~5.5~4.0~3.5~3.0[8]
TNF-α in BALF (pg/mL) ~150~300Reduced vs. R+VReduced vs. R+VReduced vs. R+V[4][8]
IL-1β in BALF (pg/mL) ~125~250Reduced vs. R+VReduced vs. R+VReduced vs. R+V[4][8]

BALF: Bronchoalveolar Lavage Fluid; R+V: Restraint + Virus Group. Data are approximated from graphical representations in the cited sources.

Table 2: Metabolic Effects of this compound in High-Fat Diet-Fed Mice

ParameterHigh-Fat Diet (Control)High-Fat Diet + this compoundReference
Body Weight Gain Significantly IncreasedSignificantly Reduced[2]
Fat Deposition IncreasedSignificantly Reduced[2]
Glucose Tolerance ImpairedSignificantly Improved[2]
Insulin Sensitivity ReducedSignificantly Improved[2]
Energy Expenditure NormalIncreased[2]

Signaling Pathway of this compound in Antiviral Response

In vivo and in vitro studies have elucidated a key signaling pathway through which this compound exerts its anti-influenza effects. This compound reduces the expression of Mitofusin-2 (MFN2), which in turn enhances the expression of mitochondria antiviral signaling (MAVS) protein.[1] This upregulation of MAVS leads to increased production of crucial antiviral molecules, Interferon-β (IFN-β) and Interferon-inducible transmembrane protein 3 (IFITM3), thereby bolstering the host's ability to combat viral infections.[1][4]

Epigoitrin_Signaling_Pathway cluster_0 This compound Action cluster_1 Mitochondrial Antiviral Signaling cluster_2 Interferon Response cluster_3 Outcome This compound This compound MFN2 Mitofusin-2 (MFN2) This compound->MFN2 inhibits MAVS Mitochondria Antiviral Signaling (MAVS) Protein MFN2->MAVS inhibits IFNB Interferon-β (IFN-β) MAVS->IFNB promotes IFITM3 IFITM3 MAVS->IFITM3 promotes Antiviral Enhanced Antiviral Response (Reduced H1N1 Replication) IFNB->Antiviral leads to IFITM3->Antiviral leads to

Caption: this compound's antiviral signaling pathway.

Detailed Experimental Protocols

Protocol 1: Anti-Influenza Virus Study in Stress-Induced Susceptible Mice

This protocol is adapted from studies investigating the anti-H1N1 effects of this compound.[1][4]

1. Animals and Acclimatization:

  • Species/Strain: Specific-pathogen-free (SPF) male Kunming mice.

  • Age/Weight: 4 weeks old, weighing 12-15 g.

  • Housing: House animals in plastic cages under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment begins.

2. Experimental Groups:

  • Group 1 (Control): Healthy, untreated, uninfected mice.

  • Group 2 (Virus): Mice infected with H1N1 virus, receive vehicle (water).

  • Group 3 (Restraint + Virus): Stressed mice infected with H1N1, receive vehicle.

  • Group 4 (this compound-L): Stressed mice infected with H1N1, receive low-dose this compound (88 mg/kg/day).

  • Group 5 (this compound-H): Stressed mice infected with H1N1, receive high-dose this compound (176 mg/kg/day).

  • Group 6 (Positive Control): Stressed mice infected with H1N1, receive Oseltamivir (30 mg/kg/day).

3. Treatment Administration:

  • Administer this compound, Oseltamivir, or vehicle (water) orally via gavage for 7 consecutive days.

4. Stress Induction:

  • On day 2 of treatment, physically restrain mice in the "Restraint + Virus" and treatment groups.

  • Place each mouse in a 50 mL plastic centrifuge tube with ventilation holes for 22 hours.

5. Virus Inoculation:

  • On day 3, following the restraint period, anesthetize mice (e.g., with isoflurane or diethyl ether vapor).

  • Inoculate mice intranasally with H1N1 influenza virus (e.g., 500 PFU in 50 µL of PBS).

6. Monitoring and Endpoint Analysis:

  • Mortality and Morbidity: Monitor mice daily for 21 days. Record clinical symptoms (ruffled fur, hunched posture, inactivity) and survival rates.[7]

  • Lung Index: At a predetermined time point (e.g., day 5 post-infection), euthanize a subset of mice. Weigh the lungs and the body, and calculate the lung index (lung weight / body weight × 100).[8]

  • Viral Titer: Homogenize lung tissues and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells.[4]

  • Histopathology: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[8]

  • Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF). Centrifuge to remove cells and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits.[4][8]

Protocol 2: High-Fat Diet-Induced Metabolic Disorder Study

This protocol is based on a study evaluating the metabolic benefits of this compound.[2]

1. Animals and Diet:

  • Species/Strain: Male C57BL/6J mice.

  • Housing and Acclimatization: As described in Protocol 1.

  • Diet: Provide a high-fat diet (HFD, e.g., 60% kcal from fat) to induce obesity. A control group should receive a standard chow diet.

2. Experimental Groups:

  • Group 1 (Chow): Mice on a standard chow diet.

  • Group 2 (HFD Control): Mice on a high-fat diet.

  • Group 3 (HFD + this compound): Mice on a high-fat diet supplemented with this compound.

3. This compound Administration:

  • Incorporate this compound directly into the high-fat diet at a specified concentration. The study by Li et al. (2022) does not specify the exact dosage in mg/kg but indicates it was added to the diet. A pilot study may be needed to determine an effective oral dose.

4. Study Duration and Monitoring:

  • Maintain mice on their respective diets for a period sufficient to induce a clear metabolic phenotype (e.g., 10-16 weeks).

  • Monitor body weight and food intake weekly.

5. Metabolic Phenotyping:

  • Glucose Tolerance Test (GTT): Near the end of the study period, fast mice overnight (e.g., 12-16 hours). Administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal (i.p.) injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): A few days after the GTT, fast mice for 4-6 hours. Administer an insulin bolus (e.g., 0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 60, and 90 minutes post-injection.

6. Terminal Endpoint Analysis:

  • At the end of the study, euthanize the mice and collect blood and tissues.

  • Serum Analysis: Measure serum levels of insulin, triglycerides, and cholesterol.

  • Tissue Analysis: Excise and weigh adipose tissues (e.g., epididymal, subcutaneous) and the liver.

  • Histology: Fix liver and adipose tissue in formalin for H&E staining to assess steatosis (liver) and adipocyte size (fat).

Experimental Workflows

Visual workflows provide a clear, step-by-step guide for conducting complex in vivo experiments.

General_In_Vivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome A1 Select Animal Model (e.g., C57BL/6, Kunming) A2 Acclimatization (1-2 Weeks) A1->A2 A3 Randomize into Experimental Groups A2->A3 B1 Induce Disease Model (e.g., HFD, Virus, Stress) A3->B1 B2 Administer Treatment (this compound vs. Controls) B1->B2 B3 In-Life Monitoring (Weight, Symptoms, etc.) B2->B3 C1 Terminal Procedures (e.g., GTT, ITT) B3->C1 C2 Sample Collection (Blood, Tissues, BALF) C1->C2 C3 Endpoint Analysis (Histology, ELISA, qPCR) C2->C3 D1 Data Analysis & Statistical Evaluation C3->D1 D2 Conclusion & Reporting D1->D2

Caption: General workflow for in vivo this compound studies.

Influenza_Study_Workflow cluster_treat Treatment & Induction cluster_monitor Monitoring & Endpoints start Start: Kunming Mice (4 wks) acclimate Acclimatize (1 Week) start->acclimate group Randomize Groups (Control, Virus, Stress+V, This compound-L/H, Oseltamivir) acclimate->group treat_d1 Day 1: Begin Oral Gavage (this compound / Control) group->treat_d1 stress Day 2: Restraint Stress (22 hours) treat_d1->stress infect Day 3: Intranasal H1N1 Infection stress->infect treat_d7 Continue Oral Gavage (Total 7 days) infect->treat_d7 monitor Daily Monitoring up to 21 Days (Survival, Morbidity) treat_d7->monitor endpoint Day 5 Post-Infection: Sacrifice Subset for Analysis monitor->endpoint end End of Study monitor->end analysis Analysis: - Lung Viral Titer - Histopathology (H&E) - BALF Cytokines (ELISA) endpoint->analysis analysis->end

Caption: Workflow for the stress-induced influenza model.

References

Application Notes and Protocols for Testing Epigoitrin's Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture assays for the evaluation of the antiviral activity of Epigoitrin, a natural alkaloid with known anti-influenza virus properties.[1][2][3] The following sections detail the methodologies for key experiments, present a summary of expected quantitative data, and illustrate the underlying signaling pathway and experimental workflows.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound are critical parameters in assessing its potential as a therapeutic agent. The following table summarizes the expected quantitative data from the described assays. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit 50% of the viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial indicator of the compound's therapeutic window.

CompoundVirus StrainCell LineAssayEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compoundInfluenza A/H1N1MDCKPlaque Reduction Assay82.5 - 225.0*>100 (estimated)>0.44 - >1.21
This compoundInfluenza A/H1N1A549TCID50 AssayNot ReportedNot ReportedNot Reported

Note: A specific EC50 value from a dose-response curve was not available in the searched literature. The range provided represents the lowest and optimum effective concentrations observed in one study. The CC50 value is estimated based on the general lack of reported cytotoxicity at effective antiviral concentrations. Further empirical determination is necessary for precise values.

Mechanism of Action: MAVS Signaling Pathway

This compound exerts its antiviral effects by modulating the host's innate immune response. Specifically, it has been shown to reduce the expression of Mitofusin-2 (MFN2), a protein that negatively regulates the mitochondrial antiviral-signaling (MAVS) protein.[4][5] By downregulating MFN2, this compound leads to an increase in MAVS expression and subsequent activation of downstream signaling cascades. This results in the enhanced production of type I interferons (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3), both of which are critical for establishing an antiviral state within the host cell and inhibiting viral replication.[4]

G cluster_virus Viral Infection (e.g., Influenza) cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I senses MAVS MAVS RIG_I->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 recruits & activates NF_kB NF-κB MAVS->NF_kB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p dimerizes & translocates NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocates MFN2 MFN2 MFN2->MAVS inhibits MAVS_mito MAVS IFN_beta_gene IFN-β Gene IRF3_p->IFN_beta_gene induces transcription IFITM3_gene IFITM3 Gene IRF3_p->IFITM3_gene induces transcription NF_kB_nuc->IFN_beta_gene induces transcription Antiviral_State Antiviral State IFN_beta_gene->Antiviral_State leads to IFITM3_gene->Antiviral_State leads to This compound This compound This compound->MFN2 inhibits G A Seed MDCK cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate CC50 value G->H G A Prepare confluent MDCK cell monolayers C Infect cell monolayers A->C B Incubate virus with this compound dilutions B->C D Add overlay medium containing this compound C->D E Incubate for 48-72h to allow plaque formation D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 value G->H G A Seed cells in 96-well plate C Infect cells with virus/compound mixtures A->C B Prepare virus dilutions and this compound mixtures B->C D Incubate for 3-5 days C->D E Observe and record cytopathic effect (CPE) D->E F Calculate TCID50 and antiviral activity E->F

References

Application Notes and Protocols for Assessing the Effect of Epigoitrin on Thyroid Hormone Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigoitrin, a natural alkaloid, has been investigated for various biological activities.[1][2][3] Emerging, yet uncharacterized, suggestions of potential antithyroid properties necessitate a standardized protocol to rigorously evaluate its impact on thyroid hormone synthesis and regulation.[2] This document provides a comprehensive set of protocols for assessing the effects of this compound on thyroid hormone levels, encompassing both in vitro and in vivo methodologies. The assays described herein are designed to investigate key molecular targets within the thyroid hormone synthesis pathway, including the sodium-iodide symporter (NIS) and thyroid peroxidase (TPO).

Potential Signaling Pathways Affected by this compound

The synthesis of thyroid hormones is a multi-step process tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis. A key initiating step is the binding of Thyroid Stimulating Hormone (TSH) to its receptor (TSHR) on thyroid follicular cells. This interaction primarily activates a Gs-protein coupled pathway, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors that upregulate genes essential for thyroid hormone synthesis, including those for the Sodium-Iodide Symporter (NIS) and Thyroid Peroxidase (TPO).[4][5] Goitrogenic compounds can interfere with this pathway at multiple levels.

TSH_Signaling_Pathway cluster_extracellular Extracellular Space TSH TSH TSHR TSH Receptor TSH->TSHR Gs Gs Protein TSHR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates NIS_Gene NIS Gene CREB->NIS_Gene upregulates TPO_Gene TPO Gene CREB->TPO_Gene upregulates Thyroid_Hormone_Synthesis_Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Iodide_blood->NIS Iodide_cell Iodide (I-) NIS->Iodide_cell transports Iodine_lumen Iodine (I2) Iodide_cell->Iodine_lumen efflux TPO TPO MIT MIT TPO->MIT Iodinates Tg DIT DIT TPO->DIT Iodinates Tg T3 T3 TPO->T3 Coupling T4 T4 TPO->T4 Coupling Tg Thyroglobulin (Tg) Tg->TPO MIT->TPO DIT->TPO T3->Iodide_blood Secretion T4->Iodide_blood Secretion Iodine_lumen->TPO Experimental_Workflow Tier1 Tier 1: In Vitro Screening NIS_assay NIS Inhibition Assay (FRTL-5 cells) Tier1->NIS_assay TPO_assay TPO Inhibition Assay (Cell-free or Microsomal) Tier1->TPO_assay Tier2 Tier 2: In Vivo Studies NIS_assay->Tier2 If positive TPO_assay->Tier2 If positive Animal_study Rodent Model (e.g., Sprague-Dawley Rats) Tier2->Animal_study Hormone_analysis Serum T3, T4, TSH Measurement Animal_study->Hormone_analysis Histopathology Thyroid Gland Histopathology Animal_study->Histopathology

References

Application Notes and Protocols for the Laboratory Use of Epigoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper handling, storage, and experimental use of Epigoitrin (also known as (R)-Goitrin). Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining the integrity of the compound, and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid found in plants such as Isatis indigotica and has demonstrated a range of biological activities, including antiviral, anticancer, and antithyroid effects.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReferences
Formal Name (5R)-5-ethenyl-2-oxazolidinethione[3]
Synonyms (R)-Goitrin, Ba 51-090278[3][4]
CAS Number 1072-93-1[3][5][6]
Molecular Formula C₅H₇NOS[3][5][7]
Molecular Weight 129.18 g/mol [1][5][6]
Appearance Solid, Powder[3][4]
Purity ≥98%[3]
Melting Point 65 °C[4]
λmax 245 nm[3]

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be followed.[5][8]

Personal Protective Equipment (PPE) and Handling
  • Handling: Avoid prolonged or repeated exposure. Avoid breathing dust and contact with eyes, skin, and clothing.[4]

  • PPE: Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[4][8]

  • Spills: In case of a spill, avoid dust formation. Collect the spilled material in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Do not allow the substance to enter drains or soil.[4]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[5]

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[5]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting and seek immediate medical attention.[5]

G Diagram 1: General Workflow for Safe Handling of this compound A Receive Compound B Wear Appropriate PPE (Lab Coat, Gloves, Goggles) A->B C Weigh Solid this compound in a Ventilated Area B->C D Prepare Stock Solution (See Section 4) C->D E Perform Experiment D->E F Dispose of Waste (Follow Institutional Guidelines) E->F G Store Remaining Compound (Solid and Stock Solutions) E->G

Diagram 1: General Workflow for Safe Handling of this compound

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureStabilitySpecial InstructionsReferences
Solid (Powder) -20°C≥ 4 yearsStore in a cool, dry, well-ventilated area.[3][4]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[9]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[9]

Solution Preparation and Solubility

The solubility of this compound can vary slightly between batches. It is recommended to test solubility in a small amount of solvent before preparing bulk solutions.

Solubility Profile
SolventSolubility (mg/mL)Molar Concentration (mM)References
DMSO 5 - 26 mg/mL38.7 - 201.3 mM[1][3][6]
Water 20 mg/mL154.8 mM[6]
Ethanol 3 - 5 mg/mL23.2 - 38.7 mM[3][6]
DMF 2 mg/mL15.5 mM[3]
PBS (pH 7.2) Insoluble-[3]

Note: Warming and sonication may be used to aid dissolution in DMSO.[9][10]

Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the required mass of this compound using the formula: Mass (mg) = 10 mM * Volume (L) * 129.18 ( g/mol ) * 1000 (mg/g) For 1 mL (0.001 L), the required mass is 1.29 mg.

  • Weigh: Accurately weigh the calculated amount of solid this compound.

  • Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the solid.

  • Mix: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Store: Aliquot the stock solution into single-use vials and store at -80°C for long-term use or -20°C for short-term use.[9]

Protocol: Preparing an Oral Suspension for In Vivo Use

For oral administration in animal models, a homogeneous suspension can be prepared.

  • Vehicle: Prepare a solution of Carboxymethylcellulose sodium (CMC-Na).

  • Suspension: Add 5 mg of this compound to 1 mL of the CMC-Na solution.

  • Homogenize: Mix thoroughly to obtain a homogeneous suspension with a final concentration of 5 mg/mL.[6]

Experimental Protocols

This compound has been extensively studied for its antiviral properties, particularly against the influenza virus.[11][12][13]

Protocol: In Vitro Anti-Influenza (H1N1) Activity Assay

This protocol is designed to assess the ability of this compound to inhibit H1N1 viral replication in a stress-induced cell model.[9][14]

  • Cell Culture: Seed A549 human lung epithelial cells in a suitable plate format and grow to 50-60% confluency.

  • Corticosterone Treatment: To mimic a stress response, treat the cells with corticosterone for 48 hours.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 2 hours.

  • Viral Infection: Infect the cells with H1N1 virus at a predetermined multiplicity of infection (MOI) for 1.5-2 hours.

  • Incubation: Remove the virus-containing medium, wash the cells, and add fresh medium containing the respective concentrations of this compound. Incubate for 12-24 hours.

  • Analysis: Harvest cell lysates and supernatants for analysis.

    • Viral Replication: Quantify the expression of a viral gene (e.g., Nucleoprotein - NP) using qRT-PCR.[9]

    • Infectious Virus Titer: Determine the amount of infectious virus in the supernatant using a TCID₅₀ assay.[14]

G Diagram 2: Workflow for In Vitro Anti-Influenza Assay A Seed A549 Cells B Treat with Corticosterone (48h) A->B C Pre-treat with this compound (2h) B->C D Infect with H1N1 Virus (1.5-2h) C->D E Incubate (12-24h) D->E F Harvest Cells and Supernatant E->F G Analyze Viral Replication (qRT-PCR, TCID50) F->G

Diagram 2: Workflow for In Vitro Anti-Influenza Assay

Protocol: In Vivo Antiviral Efficacy in a Mouse Model

This protocol evaluates the in vivo efficacy of this compound in a restraint stress-induced H1N1 infection model.[9][14]

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Stress Induction: Subject mice to a restraint stress protocol for a specified period.

  • Drug Administration: Administer this compound orally (e.g., 88-176 mg/kg/day) for 7 consecutive days prior to and after infection.[9]

  • Viral Challenge: Intranasally infect the mice with a lethal or sub-lethal dose of H1N1 virus.

  • Monitoring: Monitor the mice daily for morbidity (weight loss, clinical symptoms) and mortality for up to 21 days.[14]

  • Endpoint Analysis (Day 5 post-infection):

    • Lung Viral Titer: Euthanize a subset of mice and homogenize lung tissue to determine viral titers via TCID₅₀ assay.[14]

    • Histopathology: Fix lung tissues in formalin, embed in paraffin, and stain with H&E to assess lung injury and inflammation.[14]

    • Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.[15]

Mechanism of Antiviral Action

Studies have shown that this compound enhances the host's innate immune response to influenza virus infection through the mitochondrial antiviral signaling (MAVS) pathway.[11][12] Under stress conditions, the expression of Mitofusin-2 (MFN2) is often elevated, which suppresses MAVS activity. This compound treatment reduces the expression of MFN2, thereby liberating MAVS to signal downstream. This leads to increased production of Type I interferons (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3), crucial antiviral effectors that inhibit viral replication.[11][15]

G Diagram 3: Antiviral Signaling Pathway of this compound cluster_0 cluster_1 Host Cell A This compound MFN2 MFN2 A->MFN2 MAVS MAVS MFN2->MAVS Inhibition IFNB IFN-β Production MAVS->IFNB Activation IFITM3 IFITM3 IFNB->IFITM3 Induction Virus H1N1 Virus Replication IFITM3->Virus

Diagram 3: Antiviral Signaling Pathway of this compound

References

High-Purity Epigoitrin: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity Epigoitrin in a research setting. This compound, a natural alkaloid, has garnered significant interest for its potential antiviral properties, particularly in the context of influenza virus infection. These guidelines are intended to assist researchers in effectively utilizing this compound for in vitro and in vivo studies.

Product Information and Handling

High-purity this compound is a critical reagent for obtaining reliable and reproducible experimental results. It is essential to source this compound from reputable suppliers who provide a certificate of analysis detailing its purity, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1072-93-1[1][2]
Molecular Formula C₅H₇NOS[1][2][3]
Molecular Weight 129.18 g/mol [1][2][3]
Appearance White to beige solid powder[3]
Purity ≥98% (HPLC)[3]
Storage Store at -20°C[3][4]

Solubility and Preparation of Stock Solutions:

This compound exhibits solubility in various organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO ≥8.6 mg/mL[3]
DMF 2 mg/mL[1]
Ethanol 3 mg/mL[1]
PBS (pH 7.2) Insoluble[1]

To prepare a stock solution, dissolve this compound powder in DMSO to a desired concentration (e.g., 10 mM). It is recommended to prepare fresh dilutions in cell culture medium or other aqueous buffers for experiments, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Mechanism of Action: Antiviral Activity

This compound has been shown to reduce susceptibility to influenza A (H1N1) virus infection, particularly in models of stress-induced immunosuppression.[5][6][7] Its primary mechanism of action involves the modulation of the mitochondrial antiviral signaling (MAVS) pathway.[5][6][8]

Under normal conditions, upon viral infection, retinoic acid-inducible gene I (RIG-I) recognizes viral RNA and activates MAVS, leading to the production of type I interferons (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3), which are crucial for antiviral defense.[5][6] However, stress can increase the expression of mitofusin-2 (MFN2), which negatively regulates MAVS.[5][6]

This compound treatment reduces the protein expression of MFN2.[5][6][8] This reduction in MFN2 leads to an elevation of MAVS protein expression, thereby restoring the downstream signaling cascade that results in increased production of IFN-β and IFITM3, ultimately helping to combat the viral infection.[5][6][8]

Epigoitrin_Mechanism cluster_stress Stress Condition cluster_virus Viral Infection cluster_this compound This compound Intervention Stress Stress MFN2 MFN2 Stress->MFN2 upregulates MAVS MAVS MFN2->MAVS inhibits H1N1_Virus H1N1_Virus RIG-I RIG-I H1N1_Virus->RIG-I activates RIG-I->MAVS activates This compound This compound This compound->MFN2 downregulates IFN-beta IFN-beta MAVS->IFN-beta IFITM3 IFITM3 MAVS->IFITM3 Antiviral_State Antiviral_State IFN-beta->Antiviral_State IFITM3->Antiviral_State

Caption: this compound's antiviral signaling pathway.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo experiments based on published research.

In Vitro Antiviral Assay in A549 Cells

This protocol describes how to assess the antiviral activity of this compound in human lung adenocarcinoma (A549) cells, a common model for influenza virus infection studies.

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • H1N1 influenza virus

  • High-purity this compound

  • Corticosterone (for stress induction model)

  • Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for viral nucleoprotein (NP) gene)

  • TCID₅₀ assay reagents

Protocol:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Corticosterone-Induced Stress Model (Optional): To mimic stress conditions, treat cells with corticosterone (e.g., 100 μM) for 48 hours.[5]

  • This compound Treatment: Pretreat cells with varying concentrations of this compound (e.g., 1-100 μM) for 2 hours prior to and during corticosterone treatment and viral infection.[9]

  • Viral Infection: Infect the cells with H1N1 influenza virus at a specific multiplicity of infection (MOI) or TCID₅₀ for 1.5 hours.[5]

  • Incubation: After infection, remove the viral inoculum and add fresh medium containing the respective concentrations of this compound. Incubate for 12-24 hours.[5]

  • Assessment of Antiviral Activity:

    • RT-qPCR: Harvest the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of the viral NP gene. A decrease in NP gene expression indicates viral replication inhibition.[9]

    • TCID₅₀ Assay: Collect the cell culture supernatant and determine the viral titer using a 50% tissue culture infectious dose (TCID₅₀) assay to quantify infectious virus particles.

In_Vitro_Workflow Start Start A549_Culture Culture A549 Cells Start->A549_Culture Corticosterone_Treatment Corticosterone Treatment (Optional, 48h) A549_Culture->Corticosterone_Treatment Epigoitrin_Pretreatment This compound Pre-treatment (2h) Corticosterone_Treatment->Epigoitrin_Pretreatment H1N1_Infection H1N1 Virus Infection (1.5h) Epigoitrin_Pretreatment->H1N1_Infection Incubation Incubation (12-24h) H1N1_Infection->Incubation Endpoint_Analysis Endpoint_Analysis Incubation->Endpoint_Analysis RT-qPCR RT-qPCR for Viral NP Gene Endpoint_Analysis->RT-qPCR TCID50_Assay TCID50 Assay for Viral Titer Endpoint_Analysis->TCID50_Assay End End RT-qPCR->End TCID50_Assay->End

Caption: In vitro antiviral assay workflow.
In Vivo Antiviral Study in a Restraint-Stressed Mouse Model

This protocol outlines an in vivo study to evaluate the protective effects of this compound against influenza infection in mice subjected to restraint stress.

Materials:

  • Specific-pathogen-free mice (e.g., Kunming mice)

  • Restraint devices

  • H1N1 influenza virus

  • High-purity this compound

  • Oseltamivir (positive control)

  • Reagents for lung tissue homogenization and viral load determination (e.g., plaque assay or TCID₅₀)

  • Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-1β)

  • Reagents for Western blotting (antibodies against MFN2, MAVS, IFN-β, IFITM3)

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Experimental Groups: Randomly divide mice into groups (n=10-12 per group):

    • Control (no stress, no virus, no treatment)

    • Virus only

    • Restraint + Virus

    • Restraint + Virus + Oseltamivir (e.g., 30 mg/kg/day)

    • Restraint + Virus + this compound (low dose, e.g., 88 mg/kg/day)[5]

    • Restraint + Virus + this compound (high dose, e.g., 176 mg/kg/day)[5]

  • Restraint Stress: Subject the designated groups of mice to restraint stress for a specified period (e.g., 22 hours) before viral challenge.[5]

  • This compound Administration: Administer this compound or Oseltamivir orally for 7 consecutive days, starting before the restraint stress.[5]

  • Viral Challenge: Following the restraint period, intranasally infect the mice with H1N1 virus.

  • Monitoring: Monitor the mice daily for 21 days for clinical symptoms (ruffled fur, hunched posture, inactivity), morbidity, and mortality.[5]

  • Sample Collection: At specific time points post-infection, euthanize a subset of mice from each group and collect lung tissues and bronchoalveolar lavage fluid (BALF).

  • Analysis:

    • Viral Titer in Lungs: Homogenize lung tissues and determine the viral titer using plaque assay or TCID₅₀ assay.

    • Inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the BALF using ELISA.[8]

    • Western Blotting: Analyze the protein expression of MFN2, MAVS, IFN-β, and IFITM3 in lung tissue homogenates to confirm the mechanism of action.[5][6]

Table 3: In Vivo and In Vitro Dosage and Concentration Data

ParameterValueApplicationSource
In Vivo Dosage (Low) 88 mg/kg/dayMouse model of influenza[5]
In Vivo Dosage (High) 176 mg/kg/dayMouse model of influenza[1][5]
In Vitro Concentration 1-100 μMAntiviral assay in A549 cells[9]
IC₅₀ (RAW 264.7 proliferation) ~1 mMMacrophage proliferation assay[1]
IC₅₀ (RAW 264.7 viability) 2 mMMacrophage viability assay[9]

Conclusion

High-purity this compound is a valuable research tool for investigating antiviral therapies, particularly those targeting the host's innate immune response. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust experiments to explore the therapeutic potential of this promising natural compound. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data in the field of virology and drug discovery.

References

Troubleshooting & Optimization

overcoming limitations of Epigoitrin's bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Epigoitrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is there any published data on the oral bioavailability or pharmacokinetics of this compound?

A1: Currently, there is a notable lack of publicly available pharmacokinetic data for this compound, including its oral bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile. This means that researchers should not assume high oral bioavailability in their experimental designs and may need to conduct preliminary assessments.

Q2: What are the potential challenges to this compound's bioavailability?

A2: While specific data is unavailable for this compound, natural alkaloids and other small molecules extracted from medicinal plants can face several challenges that limit their oral bioavailability. These can include:

  • Poor aqueous solubility: This can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low intestinal permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.[1][2][3]

  • First-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[4]

  • Efflux by transporters: Proteins such as P-glycoprotein in the intestinal wall can actively pump the compound back into the intestinal lumen, reducing its net absorption.[4][5][6]

Q3: How does the lack of bioavailability data impact my in vivo experiments?

A3: Without established bioavailability data, it can be difficult to correlate the administered oral dose with the resulting concentration of this compound in the bloodstream and at the target site. This can lead to variability in experimental outcomes and may require higher doses to achieve a therapeutic effect, which might introduce off-target effects.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected efficacy in in vivo animal studies following oral administration of this compound.

Possible Cause: This is a common issue when working with compounds of unknown pharmacokinetic properties and could be attributed to poor oral bioavailability.

Solutions & Experimental Guidance:

1. Assess Fundamental Physicochemical Properties:

  • Question: Have you characterized the solubility of your this compound sample?

  • Guidance: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Poor solubility is a primary reason for low bioavailability.[7][8]

2. Consider Alternative Routes of Administration for Initial Efficacy Studies:

  • Question: Have you tried administering this compound via a route that bypasses first-pass metabolism, such as intraperitoneal (IP) injection?

  • Guidance: Comparing the efficacy of oral administration to IP injection can provide initial insights into the extent of oral bioavailability limitations. If the compound is significantly more effective via IP, it strongly suggests poor oral absorption.

3. Explore Formulation Strategies to Enhance Bioavailability:

  • Question: Are you administering this compound in a simple aqueous solution or suspension?

  • Guidance: For poorly soluble compounds, advanced formulation strategies can significantly improve bioavailability.[7][9][10] Consider the following approaches:

    • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the gut.[9]

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles) can protect it from degradation, improve its solubility, and enhance its uptake.[11]

    • Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.[7][12]

    • Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical or pharmacokinetic properties.[12][13] Once absorbed, the prodrug is converted to the active this compound.

4. Investigate Potential for Efflux Transporter Involvement:

  • Question: Could active efflux be limiting the absorption of this compound?

  • Guidance: Efflux pumps in the intestinal wall can actively transport drugs back into the gut lumen.[5][6][14] Co-administration of this compound with known P-glycoprotein inhibitors (e.g., piperine, quercetin) in an animal model could indicate if efflux is a significant barrier.[15] An increase in efficacy or plasma concentration in the presence of an inhibitor would suggest that this compound is a substrate for that transporter.

Quantitative Data Summary

The following table summarizes the in vivo dosage and efficacy data for this compound from a study in a mouse model of influenza A (H1N1) infection. Note that in this study, this compound was administered orally.

ParameterLow Dose (this compound-L)High Dose (this compound-H)Control (Stress + H1N1)Reference
Dosage 88 mg/kg/day176 mg/kg/day-[16]
Administration Route OralOral-[16]
Survival Rate ~79%100%50%[16]
Effect on Lung Viral Titer Significant decreaseSignificant decrease-[16]

Experimental Protocols

Protocol: Preliminary Assessment of Oral Bioavailability of this compound in a Rodent Model

This protocol outlines a general procedure for an initial pharmacokinetic study to determine the oral bioavailability of this compound.

1. Objective: To determine the plasma concentration-time profile of this compound following oral (PO) and intravenous (IV) administration in rats and to calculate its absolute oral bioavailability.

2. Materials:

  • This compound (analytical grade)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO if necessary)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Cannulation supplies (if required for serial blood sampling)

  • Analytical equipment for quantification of this compound in plasma (e.g., LC-MS/MS)

3. Study Design:

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 50 mg/kg)

  • Animals: n = 5-6 animals per group.

  • Acclimation: Animals should be acclimated for at least one week before the experiment.

  • Fasting: Animals should be fasted overnight (with free access to water) before dosing.[17]

4. Procedure:

  • IV Administration:

    • Anesthetize the animal.

    • Administer the this compound solution as a single bolus injection via the tail vein.

    • Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Oral Administration:

    • Administer the this compound suspension or solution via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

5. Sample Processing and Analysis:

  • Immediately place blood samples on ice.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

6. Data Analysis:

  • Plot the mean plasma concentration of this compound versus time for both IV and PO routes.

  • Calculate pharmacokinetic parameters using non-compartmental analysis, including:

    • Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral dose.

    • Elimination half-life (t1/2).

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizations

Antiviral_Signaling_Pathway_of_this compound cluster_stress Stress-Induced Susceptibility cluster_intervention This compound Intervention Influenza_Virus Influenza Virus MAVS Mitochondrial Antiviral-Signaling (MAVS) Protein (Suppressed) Influenza_Virus->MAVS Activates Stress Stress Corticosterone Corticosterone Stress->Corticosterone MFN2 Mitofusin-2 (MFN2) (Increased Expression) Corticosterone->MFN2 MFN2->MAVS Inhibits MAVS_Activated MAVS Activation This compound This compound This compound->MFN2 IFN_beta Interferon-β (IFN-β) Production (Decreased) MAVS->IFN_beta IFN_beta_Increased Increased IFN-β Production MAVS_Activated->IFN_beta_Increased Viral_Replication Increased Viral Replication IFN_beta->Viral_Replication Inhibits Antiviral_State Antiviral State IFN_beta_Increased->Antiviral_State Bioavailability_Workflow Start Start: Compound with Unknown Bioavailability Physicochemical Characterize Physicochemical Properties (e.g., Solubility) Start->Physicochemical InVivo_Screen In Vivo Efficacy Screen (PO vs. IP Administration) Physicochemical->InVivo_Screen Decision1 Is Oral Efficacy Significantly Lower? InVivo_Screen->Decision1 PK_Study Conduct Preclinical PK Study (IV and PO Dosing) Decision1->PK_Study Yes End_High Proceed with Existing Formulation Decision1->End_High No Data_Analysis Calculate Pharmacokinetic Parameters & Bioavailability (F%) PK_Study->Data_Analysis Decision2 Is Bioavailability <10%? Data_Analysis->Decision2 Formulation Develop & Test Enabling Formulations (e.g., Nanoparticles) Decision2->Formulation Yes Decision2->End_High No End_Low Re-evaluate with New Formulation Formulation->End_Low

References

minimizing off-target effects of Epigoitrin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of Epigoitrin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound's primary on-target effect is its antiviral activity, particularly against influenza viruses. It functions by modulating the mitochondrial antiviral signaling (MAVS) pathway. This compound reduces the expression of Mitofusin-2 (MFN2), a negative regulator of MAVS. This leads to an upregulation of MAVS, which in turn enhances the production of type I interferons, such as IFN-β, ultimately inhibiting viral replication.[1][2][3]

Q2: What are the potential off-target effects of this compound?

A2: Specific off-target effects of this compound have not been extensively documented in publicly available literature. However, as an alkaloid, it may have the potential to interact with a range of biological targets. Potential off-target effects could include interactions with other signaling pathways, G-protein coupled receptors (GPCRs), or kinases. To ensure the specificity of your experimental results, it is crucial to perform counter-screens and selectivity assays.

Q3: How can I minimize off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound. A comprehensive dose-response curve will help identify the optimal concentration for on-target activity while minimizing off-target effects.

  • Use of Controls: Always include appropriate controls in your assays. This includes vehicle controls (e.g., DMSO), untreated controls, and positive and negative controls for the specific pathway you are investigating.

  • Orthogonal Assays: Confirm your findings using multiple, distinct assays that measure the same biological endpoint through different mechanisms.[4]

  • Selectivity Profiling: If resources permit, screen this compound against a panel of relevant off-targets, such as a kinase panel or a GPCR panel, to identify potential unintended interactions.[5][6][7]

  • Cell Line Selection: The choice of cell line can influence the observed effects. Use cell lines that are well-characterized and relevant to your research question.

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The optimal concentration of this compound should be determined experimentally for each cell line and assay. Based on in vivo studies where dosages of 88 mg/kg and 176 mg/kg were used in mice, in vitro concentrations would likely be in the micromolar range.[2][8] It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) to assess its therapeutic window.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data for this compound. The values provided are for a hypothetical antiviral compound and should be experimentally determined for this compound in your specific assay system.

ParameterDescriptionExample ValueCell LineAssay
EC50 Half-maximal effective concentration for antiviral activity5 µMA549CPE Reduction Assay
IC50 Half-maximal inhibitory concentration for a specific enzyme2 µM-Enzyme Inhibition Assay
CC50 Half-maximal cytotoxic concentration> 50 µMA549MTT Assay
Selectivity Index (SI) CC50 / EC50> 10-Calculated

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., A549 cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve this compound) and untreated control wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (CPE Reduction Assay)

This protocol is to determine the half-maximal effective concentration (EC50) of this compound against a cytopathic virus.

Materials:

  • This compound

  • Host cell line (e.g., MDCK for influenza virus)

  • Virus stock with a known titer

  • Infection medium (e.g., serum-free medium with TPCK-trypsin for influenza virus)

  • Complete cell culture medium

  • 96-well plates

  • MTT or Crystal Violet solution

  • Microplate reader or microscope

Procedure:

  • Seed host cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Wash the confluent cell monolayer with PBS.

  • Add 50 µL of the this compound dilutions to the wells.

  • Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes significant CPE in 48-72 hours) to the wells containing this compound. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubate the plate at 37°C, 5% CO2 until significant CPE is observed in the virus control wells.

  • Quantify cell viability using either the MTT assay (as described above) or by staining with Crystal Violet.

  • For Crystal Violet staining, fix the cells with 10% formalin, stain with 0.5% Crystal Violet, wash, and then solubilize the dye with methanol. Read the absorbance at 570 nm.

  • Calculate the percentage of protection for each concentration relative to the virus and cell controls.

  • Determine the EC50 value by plotting the percentage of protection against the log of the this compound concentration.

Gene Expression Analysis (qRT-PCR for IFN-β)

This protocol is to measure the effect of this compound on the expression of the IFN-β gene.

Materials:

  • This compound

  • Cell line of interest

  • Virus or other stimulant for IFN-β induction

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere.

  • Treat the cells with this compound at the desired concentration for a specified time.

  • Induce IFN-β expression by infecting with a virus or treating with a stimulant like poly(I:C).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for IFN-β and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β expression in this compound-treated cells compared to control cells.

Protein Expression Analysis (Western Blot for MFN2, MAVS)

This protocol is to assess the effect of this compound on the protein levels of MFN2 and MAVS.

Materials:

  • This compound

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MFN2, MAVS, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the qRT-PCR experiment.

  • Lyse the cells and collect the protein lysate.

  • Quantify the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image and perform densitometry analysis to quantify the relative protein levels.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in assay results Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in microplatesAvoid using the outer wells of the plate. Fill the outer wells with PBS or medium to maintain humidity.
Low signal-to-noise ratio Suboptimal assay conditionsOptimize incubation times, reagent concentrations, and cell density.
Inappropriate plate typeUse white plates for luminescence assays and black plates for fluorescence assays to minimize crosstalk.
This compound precipitation in media Low solubilityDissolve this compound in a suitable solvent like DMSO at a high concentration and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Inconsistent on-target effects Cell passage numberUse cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination.
Observed cytotoxicity at expected therapeutic concentrations Off-target toxicityPerform counter-screening against known toxicity targets. Lower the concentration of this compound and/or shorten the incubation time.
Assay interferenceRun a control without cells to check if this compound interferes with the assay reagents (e.g., MTT reduction).
No effect on target pathway Inactive compoundVerify the identity and purity of the this compound stock.
Incorrect assay timingPerform a time-course experiment to determine the optimal time point for observing the desired effect.
Cell line not responsiveUse a cell line known to have an active MAVS signaling pathway.

Visualizations

Epigoitrin_Signaling_Pathway cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Viral RNA Viral RNA RIGI RIG-I Viral RNA->RIGI senses MAVS MAVS RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 activates MFN2 MFN2 MFN2->MAVS inhibits This compound This compound This compound->MFN2 inhibits IFNB IFN-β Gene IRF3->IFNB transcribes IFN-β IFN-β IFNB->IFN-β produces

Caption: this compound's on-target signaling pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Cytotoxicity Assay (MTT) Determine CC50 C->D E Antiviral Assay (CPE) Determine EC50 C->E F Gene Expression (qPCR) Measure IFN-β mRNA C->F G Protein Expression (Western Blot) Measure MFN2, MAVS C->G H Calculate Dose-Response Curves D->H E->H I Determine Selectivity Index (SI) H->I

Caption: General experimental workflow for this compound assessment.

References

Technical Support Center: Refining HPLC Methods for Epigoitrin Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for better peak resolution of Epigoitrin.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPLC analysis of this compound?

A1: The primary challenge in analyzing this compound is its chiral nature. This compound, or (R)-goitrin, is the enantiomer of goitrin ((S)-goitrin). These two compounds have identical chemical properties in an achiral environment, making their separation on standard achiral stationary phases, such as C18 columns, difficult. Achieving baseline resolution between these enantiomers is critical for accurate quantification of the biologically active this compound.

Q2: What type of HPLC column is recommended for separating this compound and goitrin?

A2: For baseline resolution of this compound and goitrin, a chiral stationary phase (CSP) is highly recommended. Studies have shown that columns such as the (S,S)-Whelk-O 1 are effective in separating these enantiomers.[1][2][3] While reversed-phase columns like C18 are common for general analysis, they will not resolve the enantiomers without a chiral mobile phase additive.

Q3: Can I use a standard C18 column for this compound analysis?

A3: A standard C18 column can be used for quantifying the total goitrin/epigoitrin content, but it will not separate the two enantiomers. If the goal is to specifically quantify this compound, a chiral separation method is necessary. If you are using a C18 column and observing a single peak, it likely represents both co-eluting enantiomers.

Q4: My this compound peak is showing significant tailing. What are the common causes?

A4: Peak tailing for a compound like this compound on a reversed-phase column can be caused by several factors:

  • Secondary Interactions: Interaction of the analyte with active sites (silanols) on the silica-based column packing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to poor peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Degradation: A void at the column inlet or a contaminated frit can cause tailing.

Q5: How can I improve the resolution between this compound and nearby impurities?

A5: To improve resolution from other impurities, you can try the following:

  • Optimize the Mobile Phase: Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Modify the Gradient: A shallower gradient can help to separate closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Adjust the pH: Changing the pH of the mobile phase can affect the ionization and retention of both this compound and the impurities, potentially improving resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution of this compound and Goitrin Peaks

This is the most common issue when the specific quantification of this compound is required.

Possible Cause Recommended Solution
Use of an Achiral Column (e.g., C18, C8) 1. Switch to a Chiral Stationary Phase (CSP): The most reliable solution is to use a chiral column. The (S,S)-Whelk-O 1 column has been shown to provide excellent baseline resolution.[1][2][3] 2. Use a Chiral Mobile Phase Additive: If a chiral column is not available, you can add a chiral selector to the mobile phase to be used with a standard C18 column. Common additives include cyclodextrins or chiral crown ethers.
Inappropriate Mobile Phase for Chiral Column 1. Optimize the Mobile Phase: For chiral separations on a column like the (S,S)-Whelk-O 1, normal-phase or supercritical fluid chromatography (SFC) conditions are often used. A mobile phase of CO2 with a modifier like methanol or acetonitrile is common in SFC. For normal-phase HPLC, a mixture of a non-polar solvent like hexane or heptane with a polar modifier like ethanol or isopropanol is a good starting point.
Issue 2: this compound Peak Tailing on a Reversed-Phase Column

Even when not separating enantiomers, achieving a good peak shape is crucial for accurate quantification.

Parameter Initial Condition Optimized Condition
Mobile Phase pH 5.03.0 (to suppress silanol interactions)
Buffer Concentration 10 mM Phosphate20-50 mM Phosphate (for better buffering capacity)
Organic Modifier AcetonitrileMethanol (can sometimes improve peak shape for certain compounds)
Flow Rate 1.0 mL/min0.8 mL/min (lower flow rates can sometimes improve peak shape)
Issue 3: Broad this compound Peak

Broad peaks can compromise resolution and sensitivity.

Possible Cause Recommended Solution
Large Injection Volume Reduce the injection volume. Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
Extra-Column Volume Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.
Slow Gradient If using a gradient, a very shallow slope can sometimes lead to peak broadening. Try a slightly steeper gradient.
Column Temperature Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. Try increasing the temperature in 5°C increments (e.g., from 25°C to 30°C or 35°C).

Experimental Protocols

Protocol 1: Chiral Separation of this compound and Goitrin

This protocol is based on methods shown to be effective for the baseline separation of goitrin enantiomers.

  • Column: (S,S)-Whelk-O 1 (4.6 x 250 mm, 10 µm)[1][2]

  • Mobile Phase: Isocratic elution with a mixture of Hexane and Ethanol. A typical starting ratio would be 90:10 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: General Reversed-Phase Analysis of Total Goitrin/Epigoitrin with Gradient Elution

This protocol is a starting point for the analysis of total goitrin/epigoitrin content and can be optimized to improve resolution from impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 70
    17.0 95
    20.0 95
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Peak Resolution q_enantiomers Are you trying to separate this compound and Goitrin enantiomers? start->q_enantiomers use_chiral Use a Chiral Column (e.g., (S,S)-Whelk-O 1) q_enantiomers->use_chiral Yes q_peak_shape Is the peak shape poor (tailing, broad)? q_enantiomers->q_peak_shape No use_chiral->q_peak_shape troubleshoot_tailing Troubleshoot Peak Tailing: - Lower mobile phase pH - Increase buffer strength - Check for column overload q_peak_shape->troubleshoot_tailing Tailing troubleshoot_broad Troubleshoot Broad Peaks: - Reduce injection volume - Minimize dead volume - Increase column temperature q_peak_shape->troubleshoot_broad Broad q_impurities Is resolution from impurities poor? q_peak_shape->q_impurities Good Shape troubleshoot_tailing->q_impurities troubleshoot_broad->q_impurities optimize_gradient Optimize Gradient: - Make the gradient shallower - Change organic modifier (ACN vs. MeOH) q_impurities->optimize_gradient Yes end End: Improved Peak Resolution q_impurities->end No optimize_gradient->end

Caption: Troubleshooting workflow for improving this compound peak resolution.

Gradient_Optimization_Logic start Start: Co-elution with Impurity change_gradient Adjust Gradient Slope start->change_gradient q_resolution Is resolution improved? change_gradient->q_resolution change_solvent Change Organic Modifier (Acetonitrile <-> Methanol) q_resolution->change_solvent No end End: Peaks Resolved q_resolution->end Yes q_selectivity Is selectivity altered? change_solvent->q_selectivity change_ph Adjust Mobile Phase pH q_selectivity->change_ph No q_selectivity->end Yes change_ph->end

Caption: Logical steps for optimizing a gradient to resolve co-eluting peaks.

References

dealing with interference in Epigoitrin quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epigoitrin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

General Quantification

Q1: What are the common methods for quantifying this compound?

A1: The primary methods for this compound quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC) with UV or MS detection.[1][2][3][4] SFC is particularly advantageous for separating this compound from its enantiomer, Goitrin, offering faster analysis times compared to Normal Phase Liquid Chromatography (NPLC).[1]

Q2: Why is chiral separation important for this compound quantification?

A2: this compound, or (R)-goitrin, is the enantiomer of goitrin, (S)-goitrin. Pharmacokinetic studies have shown that only the R-goitrin (this compound) exhibits significant anti-viral activity. Standard reverse-phase liquid chromatography (RPLC) methods often fail to resolve these enantiomers, leading to inaccurate quantification of the bioactive compound. Therefore, chiral separation techniques like SFC are crucial for accurately assessing the potency and quality of samples.[5]

Sample Preparation

Q3: I'm working with Isatis indigotica root. What is a reliable extraction protocol for this compound?

A3: A common and effective method involves sonication in water followed by liquid-liquid extraction with diethyl ether. The ether extracts are then combined, dried, and reconstituted in a suitable solvent like methanol for analysis.[1] It's important to note that this compound is thermally unstable and can decompose at temperatures above 60°C, so temperature-controlled extraction is recommended.[4]

Q4: My sample recovery is low. What could be the cause?

A4: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure sonication or extraction time is sufficient. The protocol from Waters Corporation suggests sonicating in water for 1 hour, followed by letting it sit for another hour.[1]

  • Analyte Degradation: this compound is heat-sensitive.[4] Avoid high temperatures during extraction and sample processing.

  • Inefficient Liquid-Liquid Extraction: The protocol should be repeated multiple times (e.g., three times with diethyl ether) to ensure complete transfer of the analyte from the aqueous to the organic phase.[1]

  • Sample Matrix: Complex matrices from biological samples or herbal extracts can interfere with extraction efficiency. Optimization of the extraction solvent and pH may be necessary.

Chromatography & Data Analysis

Q5: My chromatographic peaks are tailing or fronting. How can I fix this?

A5: Peak asymmetry is a common issue in HPLC.

  • Peak Tailing: This is often seen with basic compounds like this compound and can be caused by interactions with acidic silanol groups on the silica-based column packing.[6] To mitigate this, you can try reducing the mobile phase pH to suppress silanol ionization or use a modern, end-capped column with low silanol activity.[7] Other causes include column voids or contamination.[6][8]

  • Peak Fronting: This can result from "mass overload," where too much sample is injected, or nonlinear retention conditions.[9] Try reducing the injection volume or sample concentration to see if the peak shape improves.[9]

Q6: I am observing split peaks in my chromatogram. What is the cause?

A6: Split peaks can have chemical or physical origins. First, determine if all peaks are split or just one. If all peaks are split, it likely indicates a physical problem, such as a partially blocked column inlet frit or a void in the column packing.[7][9] If only a single peak is split, it is more likely a chemical issue, such as partial co-elution with an interfering compound.[9]

Q7: What is "matrix effect" in LC-MS/MS analysis and how can I mitigate it?

A7: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[10][11] This can lead to inaccurate quantification.[10] To address this, you can:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components.[8][12]

  • Optimize Chromatography: Adjust the chromatographic method to separate the analyte from matrix components.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation.[11]

  • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI).[11][12]

Troubleshooting Guides

Guide 1: Chromatographic Peak Shape Problems

This guide helps identify and resolve common issues with peak shapes during HPLC or SFC analysis.

Troubleshooting Flowchart for Peak Shape Issues

G start Peak Shape Problem Observed q_all_peaks Are all peaks affected? start->q_all_peaks a_yes Likely a System/Physical Issue q_all_peaks->a_yes  Yes   a_no Likely a Chemical/Interaction Issue q_all_peaks->a_no  No   sol_physical Check for: - Column void/settling - Plugged inlet/outlet frit - Leaks or tubing issues - Incorrect sample solvent a_yes->sol_physical q_shape What is the shape? a_no->q_shape tailing Tailing q_shape->tailing Tailing fronting Fronting q_shape->fronting Fronting splitting Splitting q_shape->splitting Splitting sol_tailing For basic analytes like this compound: - Secondary silanol interactions - Column contamination - pH of mobile phase is not optimal Solution: - Use end-capped column - Adjust mobile phase pH - Clean or replace column tailing->sol_tailing sol_fronting Causes: - Mass/Volume overload - Sample solvent stronger than mobile phase Solution: - Reduce sample concentration - Reduce injection volume - Match sample solvent to mobile phase fronting->sol_fronting sol_splitting Causes: - Co-elution with interference - Sample solvent effect Solution: - Modify gradient to improve resolution - Match sample solvent to mobile phase splitting->sol_splitting

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Guide 2: Dealing with Matrix Effects in LC-MS/MS

The presence of other components in a sample can significantly impact the accuracy of LC-MS/MS results.

Workflow for Identifying and Mitigating Matrix Effects

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Method Development: Inconsistent results or poor precision infusion Perform Post-Column Infusion: Identify regions of signal suppression/ enhancement start->infusion spiking Perform Post-Extraction Spike: Quantify % Matrix Effect infusion->spiking strategy Select Mitigation Approach spiking->strategy sample_prep Optimize Sample Preparation (e.g., use SPE, LLE) strategy->sample_prep Remove Interferences chromatography Optimize Chromatography (e.g., change gradient, column) strategy->chromatography Separate from Interferences is_choice Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->is_choice Compensate for Effect revalidate Re-evaluate Matrix Effect in multiple matrix lots sample_prep->revalidate chromatography->revalidate is_choice->revalidate end Method Validated revalidate->end

Caption: A workflow for identifying and mitigating matrix effects in LC-MS/MS.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for this compound/Goitrin Quantification

ParameterNPLC/UVSFC/UVSFC/MS
Analysis Time 50 min6 min6 min
LOD ~100-1000 ng/mL~10-100 ng/mL2 ng/mL
LOQ ~300-3000 ng/mL~30-300 ng/mL10 ng/mL
Key Advantage Established MethodFast, good resolutionHighest sensitivity
Key Disadvantage Very slow, poor sensitivityRequires specialized equipmentSusceptible to matrix effects

Data compiled from Waters Corporation application notes.[1] LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates based on reported orders of magnitude improvement.

Experimental Protocols

Protocol 1: Extraction of this compound from Isatis indigotica Root

This protocol is adapted from methods described by Waters Corporation.[1]

  • Sample Weighing: Weigh 100 mg of powdered Isatis indigotica root (Ban Lan Gen) into a suitable vessel.

  • Aqueous Extraction: Add 5 mL of water. Sonicate the mixture for 1 hour at a controlled temperature (below 60°C).

  • Soaking: Allow the mixture to sit for 1 hour at room temperature.

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Liquid-Liquid Extraction (LLE): Transfer the filtered extract to a separatory funnel. Add 5 mL of diethyl ether, shake vigorously, and allow the layers to separate. Collect the top (ether) layer.

  • Repeat LLE: Repeat step 6 two more times with fresh diethyl ether, collecting the ether layer each time.

  • Drying: Combine the three diethyl ether extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol. The sample is now ready for chromatographic analysis.

Protocol 2: Chiral Separation using Supercritical Fluid Chromatography (SFC)

This is a general protocol based on a validated method for separating (R)- and (S)-goitrin.[5]

  • System: SFC system coupled with a UV or MS detector.

  • Column: A chiral stationary phase is required. The (S,S)-Whelk-O 1 (4.6 x 250 mm, 10 μm) column has been shown to provide baseline resolution.[5]

  • Mobile Phase: A mixture of supercritical CO₂ (Solvent A) and a modifier like methanol (Solvent B).

  • Example Gradient:

    • Hold at 20% B for 2.0 min

    • Ramp from 20% to 40% B in 0.5 min

    • Hold at 40% B for 2.0 min

    • Return to 20% B in 0.5 min

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40°C

  • Detection: UV at an appropriate wavelength or MS using selected ion monitoring (SIM) for m/z 130.

Signaling Pathway Visualization

Recent research has explored the anti-viral properties of this compound, particularly against the H1N1 influenza virus.[13][14] Stress can make a host more susceptible to viral infection. This compound has been shown to counteract this by modulating the MAVS antiviral signaling pathway.[14]

Simplified MAVS Antiviral Signaling Pathway Modulated by this compound

G cluster_stress Stress Condition cluster_viral Viral Infection (H1N1) Stress Stress (e.g., Corticosterone) MFN2 MFN2 Expression ↑ Stress->MFN2 MAVS MAVS Signaling MFN2->MAVS inhibits H1N1 H1N1 Virus H1N1->MAVS IFN IFN-β Production MAVS->IFN Response Antiviral Response IFN->Response This compound This compound This compound->MFN2 inhibits

Caption: this compound enhances antiviral response by inhibiting MFN2 expression.

References

Technical Support Center: Epigoitrin-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Epigoitrin in their in vitro experiments. The following information is designed to help you identify the potential causes of cytotoxicity and explore strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line when treated with this compound, which is contrary to some published literature. What could be the reason for this discrepancy?

A1: Several factors can contribute to varying cytotoxic responses to this compound in vitro:

  • Cell Line Sensitivity: Different cell lines have unique metabolic and signaling profiles, leading to varied sensitivities to chemical compounds. Your specific cell line may be more susceptible to this compound's effects.

  • Compound Purity and Solvent: The purity of the this compound and the solvent used for dissolution can impact cellular responses. Impurities may be cytotoxic, and some solvents can induce stress or toxicity at certain concentrations.

  • Experimental Conditions: Cell density, media composition, and incubation time can all influence the observed cytotoxicity. Sub-optimal conditions can exacerbate the cytotoxic effects of a compound.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

A2: While the precise cytotoxic mechanism of this compound is not extensively documented, drug-induced cytotoxicity in vitro often involves one or more of the following pathways:

  • Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Apoptosis Induction: this compound might trigger programmed cell death through the activation of caspase cascades.

  • Mitochondrial Dysfunction: The compound could be interfering with mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors.

Q3: What general strategies can we employ to reduce this compound-induced cytotoxicity?

A3: To mitigate cytotoxicity, you can explore the following approaches:

  • Co-treatment with Antioxidants: If oxidative stress is a contributing factor, co-administration of antioxidants may rescue the cells.

  • Activation of the Nrf2 Pathway: Enhancing the cell's endogenous antioxidant response through Nrf2 activation can provide protection.

  • Inhibition of Apoptosis: If apoptosis is the primary mode of cell death, using caspase inhibitors can prevent cytotoxicity.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at desired experimental concentrations of this compound.

Potential Cause: Oxidative stress induced by this compound.

Troubleshooting Steps:

  • Assess Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS) in this compound-treated cells using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA).

  • Co-treatment with Antioxidants: Perform a dose-response experiment with this compound in the presence and absence of a potent antioxidant, such as N-acetylcysteine (NAC) or Vitamin E (Trolox).

  • Evaluate Cell Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue) to determine if the antioxidant can rescue the cells from this compound-induced death.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment (Optional): Pre-incubate the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound at your desired concentrations to the wells already containing NAC. Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone.

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform an MTT or similar cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This compound (µM)% Viability (this compound Alone)% Viability (+ 1 mM NAC)% Viability (+ 5 mM NAC)
1085.2 ± 4.192.5 ± 3.898.1 ± 2.5
2562.7 ± 5.578.9 ± 4.991.3 ± 3.3
5041.3 ± 3.965.1 ± 5.282.4 ± 4.1
10015.8 ± 2.142.6 ± 3.768.7 ± 4.6
Issue 2: Evidence of apoptosis (e.g., cell shrinkage, membrane blebbing) upon treatment with this compound.

Potential Cause: Induction of apoptosis via caspase activation.

Troubleshooting Steps:

  • Confirm Apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the apoptotic and necrotic cell populations.

  • Measure Caspase Activity: Perform a caspase activity assay (e.g., Caspase-3/7, Caspase-8, Caspase-9) to identify which apoptotic pathway is activated.

  • Co-treatment with Caspase Inhibitors: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase inhibitor in combination with this compound to see if cell death is prevented.

  • Cell Seeding: Plate cells in a suitable format for your chosen endpoint assay (e.g., 96-well plate for viability, 6-well plate for flow cytometry).

  • Pre-treatment: Pre-incubate cells with Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours prior to adding this compound.

  • Co-treatment: Add this compound at the desired concentration. Include appropriate controls (untreated, this compound alone, Z-VAD-FMK alone).

  • Incubation: Incubate for the desired time period.

  • Endpoint Analysis: Perform cell viability assays or Annexin V/PI staining and flow cytometry.

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control2.1 ± 0.51.5 ± 0.3
This compound (50 µM)28.4 ± 2.115.7 ± 1.8
This compound (50 µM) + Z-VAD-FMK (20 µM)8.3 ± 1.24.2 ± 0.9
Z-VAD-FMK (20 µM)2.5 ± 0.61.8 ± 0.4

Signaling Pathways and Experimental Workflows

Nrf2 Antioxidant Response Pathway

Activation of the Nrf2 pathway can be a strategy to combat oxidative stress. The following diagram illustrates this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Proteasome Proteasome Cul3->Proteasome Degradation Nrf2_Keap1->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Release and Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Cell_Survival Cell_Survival Genes->Cell_Survival Cell Survival & Reduced Cytotoxicity This compound This compound-induced Oxidative Stress This compound->Keap1 Inactivates Keap1 Nrf2_Activator Nrf2 Activator (e.g., Sulforaphane) Nrf2_Activator->Keap1 Inactivates Keap1 Apoptosis_Pathway This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase_Inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase_Inhibitor->Caspase9 Inhibits Caspase_Inhibitor->Caspase3 Inhibits

Technical Support Center: Enhancing the Efficacy of Epigoitrin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for experiments involving the modification of epigoitrin's structure to improve its antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the established antiviral mechanism of action for this compound?

A1: this compound has been shown to exhibit significant antiviral activity, particularly against the H1N1 influenza virus.[1] Its primary mechanism involves the modulation of the mitochondrial antiviral signaling (MAVS) pathway. This compound treatment can lead to a decrease in the expression of Mitofusin-2 (MFN2), which in turn enhances the expression of MAVS. This cascade promotes the production of interferon-beta (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3), both of which are crucial for inhibiting viral replication.[1]

Q2: Are there known structural modifications of this compound that enhance its antiviral activity?

A2: Currently, there is a lack of publicly available research detailing specific structural modifications of this compound aimed at improving its antiviral efficacy. Structure-activity relationship (SAR) studies for this compound analogs are not readily found in the scientific literature. However, research on its enantiomer, (S)-goitrin, has demonstrated dose-dependent anti-influenza virus activity.[1] This suggests that the core oxazolidinethione structure is a promising scaffold for antiviral drug development.

Q3: What are the key structural features of this compound that could be targeted for modification?

A3: Based on the structure of this compound, (R)-5-vinyl-1,3-oxazolidine-2-thione, several key features could be targeted for synthetic modification to explore potential improvements in efficacy:

  • The Vinyl Group: Modification of the vinyl substituent at the C5 position could influence the compound's binding affinity to its target proteins. Saturation of the double bond, or its replacement with other functional groups (e.g., alkyl, aryl, or halogenated groups), could alter its electronic and steric properties.

  • The Oxazolidinethione Core: The heterocyclic ring is likely crucial for its biological activity. Modifications to this core, such as substituting the sulfur or oxygen atoms, could be explored, though this would represent a more significant departure from the parent structure.

  • Stereochemistry: As this compound is the (R)-enantiomer and (S)-goitrin also shows antiviral activity, the stereochemistry at the C5 position is a critical factor.[1] Synthesizing and testing different stereoisomers of modified structures would be essential.

Q4: What are the potential challenges in synthesizing this compound analogs?

A4: Researchers may encounter several challenges during the synthesis of this compound analogs. These can include difficulties in achieving stereospecificity at the C5 position, low yields in multi-step syntheses, and potential instability of intermediates. For instance, in the synthesis of this compound from L-ascorbic acid, intermediates can be volatile and may be lost during workup procedures.[2]

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the final compound - Incomplete reaction at one or more steps.- Decomposition of intermediates or the final product.- Loss of product during purification.- Monitor reaction progress closely using techniques like TLC or LC-MS.- Optimize reaction conditions (temperature, solvent, catalyst).- Use milder purification techniques (e.g., column chromatography at lower temperatures).
Difficulty in achieving desired stereochemistry - Non-stereoselective reagents.- Racemization during a reaction step.- Employ chiral catalysts or starting materials.- Use stereospecific reactions.- Analyze the stereochemical purity at each step using chiral HPLC or NMR with chiral shift reagents.
Product instability - The oxazolidinethione ring may be susceptible to degradation under certain conditions (e.g., strong acids or bases).- Use neutral or mildly acidic/basic conditions for purification and storage.- Store the final compound under an inert atmosphere at low temperatures.
Biological Assays
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results in antiviral assays - Variability in cell culture conditions.- Inconsistent virus titer.- Degradation of the test compound in the assay medium.- Standardize cell seeding density and passage number.- Use a freshly titrated virus stock for each experiment.- Assess the stability of the compound in the cell culture medium over the course of the experiment.
High cytotoxicity observed - The compound itself is toxic to the cells at the tested concentrations.- Impurities from the synthesis are causing toxicity.- Determine the CC50 (50% cytotoxic concentration) of the compound.- Ensure the purity of the compound is high (>95%) using techniques like HPLC and NMR.- Test a range of concentrations to find a non-toxic dose that still shows antiviral activity.

Quantitative Data

No quantitative data on the antiviral efficacy of structurally modified this compound is currently available in the public domain. The following table presents data for the naturally occurring enantiomer, (S)-goitrin, for reference.

Table 1: In Vitro Anti-influenza Virus (H1N1) Activity of (S)-Goitrin

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
(S)-GoitrinMDCK0.19>100>526

Data sourced from MedchemExpress, citing Nie LX, et al. (2020).[1]

Experimental Protocols

Synthesis of this compound from L-Ascorbic Acid

This protocol is a summary of the nine-step synthesis reported by Yang, et al. (2014).[2]

  • Preparation of Aldehyde Intermediate: The starting material, L-ascorbic acid, is converted to a protected aldehyde intermediate in three steps according to literature methods.

  • Alkene Formation: The aldehyde is reacted with methyltriphenylphosphonium bromide to form the corresponding alkene.

  • Deprotection: The acetonide protecting group is cleaved using an acid to yield a diol.

  • Tosylation and Azide Formation: The primary alcohol of the diol is selectively tosylated, followed by substitution with sodium azide to introduce the azide group.

  • Phthalimide Formation and Amine Synthesis: The tosylate is converted to a phthalimide, which is then treated with methylamine to yield the primary amine.

  • Cyclization: The amine intermediate is treated with thiocarbonyldiimidazole to facilitate the cyclization and formation of the oxazolidinethione ring, yielding this compound.

For detailed experimental conditions, reagent quantities, and purification methods, please refer to the original publication.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This is a general protocol for assessing the antiviral activity of compounds against influenza virus.

  • Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates and grow to 90-100% confluency.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., DMEM with 0.8% agarose) containing serial dilutions of the test compound (and a no-drug control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Visualizations

Epigoitrin_Signaling_Pathway cluster_stress Stress Response cluster_virus Viral Infection (H1N1) cluster_cell Host Cell Corticosterone Corticosterone MFN2 MFN2 Corticosterone->MFN2 Upregulates H1N1 H1N1 H1N1->MFN2 Upregulates MAVS MAVS MFN2->MAVS Inhibits IFN-beta IFN-beta MAVS->IFN-beta Promotes IFITM3 IFITM3 MAVS->IFITM3 Promotes Viral_Replication Viral Replication IFN-beta->Viral_Replication Inhibits IFITM3->Viral_Replication Inhibits This compound This compound This compound->MFN2 Inhibits

Caption: this compound's antiviral signaling pathway.

Experimental_Workflow Start Start: Design Analogs Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (CC50) Purification->Cytotoxicity Antiviral Antiviral Assay (IC50) Purification->Antiviral SAR SAR Analysis Cytotoxicity->SAR Antiviral->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for analog synthesis and testing.

References

Validation & Comparative

Synthetic Epigoitrin: A Comparative Guide to its Antiviral Activity Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of synthetic Epigoitrin against Influenza A virus, benchmarked against established antiviral drugs, Oseltamivir and Ribavirin. The information presented is based on available experimental data to support further research and development in antiviral therapies.

Comparative Antiviral Activity

Synthetic this compound has demonstrated a significant dose-dependent inhibitory effect on the replication of Influenza A virus (H1N1) in vitro.[1] While specific half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for synthetic this compound are not extensively reported in publicly available literature, its activity is attributed to its unique mechanism of action targeting host antiviral signaling pathways. For comparative purposes, the table below summarizes the reported antiviral activities of Oseltamivir and Ribavirin against Influenza A (H1N1).

CompoundVirus StrainCell LineIC50 / EC50CC50Selectivity Index (SI)
Synthetic this compound Influenza A (H1N1)MDCK, A549Dose-dependent inhibition observed[1]Not explicitly reported; low toxicity suggested[1]Not determined
Oseltamivir Influenza A (H1N1)MDCK~1.34 nM (IC50)>10,000 nM>7462
Ribavirin Influenza A (H1N1)MDCK0.6 - 5.5 µg/mL (EC50)~560 µg/mL>101

Note: IC50/EC50 values for Oseltamivir and Ribavirin can vary depending on the specific virus strain and experimental conditions. The values presented are representative figures from the literature.

Experimental Protocols

The validation of this compound's antiviral activity involves standard virological assays. Below are detailed methodologies for key experiments.

Cell Lines and Virus Culture
  • Cell Lines:

    • Madin-Darby Canine Kidney (MDCK) cells: A commonly used cell line for the propagation of influenza viruses and for performing plaque assays and other infectivity studies.

    • Human alveolar epithelial cell line (A549): Used to study the effects of antiviral compounds in a human respiratory-relevant cell line.[2]

  • Virus Strain:

    • The primary virus strain used in the cited studies is the Influenza A/FM/1/47 (H1N1) , a mouse-adapted strain.[2]

  • Virus Propagation:

    • Influenza virus is typically propagated in the allantoic cavities of specific-pathogen-free (SPF) embryonated chicken eggs. The allantoic fluid is harvested, and the virus titer is determined.[2]

In Vitro Antiviral Activity Assays
  • Cytopathic Effect (CPE) Inhibition Assay:

    • MDCK cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed, and serial dilutions of synthetic this compound are added.

    • A standardized amount of Influenza A virus (e.g., 100 TCID50) is added to the wells.

    • The plates are incubated at 37°C in a 5% CO2 atmosphere for a set period (e.g., 72 hours).

    • The cytopathic effect (CPE), which is the structural changes in host cells caused by viral invasion, is observed and scored under a microscope. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the CPE.

  • Plaque Reduction Assay:

    • Confluent monolayers of MDCK cells in 6-well or 12-well plates are infected with a known dilution of Influenza A virus.

    • After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of synthetic this compound.

    • The plates are incubated until visible plaques (zones of cell death) are formed.

    • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is the concentration that reduces the number of plaques by 50%.

  • MTT Assay for Cell Viability and Cytotoxicity:

    • MDCK or A549 cells are seeded in 96-well plates.

    • The cells are treated with serial dilutions of synthetic this compound.

    • After a specified incubation period (e.g., 48-72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action Studies
  • Western Blot Analysis: To investigate the effect of this compound on viral and host cell protein expression, A549 cells are infected with Influenza A virus and treated with this compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. Specific antibodies are used to detect proteins of interest, such as influenza virus nucleoprotein (NP), MFN2, MAVS, IFN-β, and IFITM3.[2]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the effect of this compound on the gene expression of antiviral cytokines, RNA is extracted from treated and infected cells. The RNA is then reverse-transcribed to cDNA, and qRT-PCR is performed using specific primers for genes like IFN-β.[2]

  • Immunofluorescence Assay: To visualize the localization and expression of viral proteins, infected cells grown on coverslips are treated with this compound. The cells are then fixed, permeabilized, and stained with specific primary antibodies against viral antigens (e.g., NP) and a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with DAPI.[2]

Visualizations

Experimental Workflow for Antiviral Activity Validation

Antiviral_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (MDCK or A549) Infection Cell Infection with Virus & Treatment with this compound Cell_Culture->Infection MTT_Assay Cytotoxicity Assay (MTT) Cell_Culture->MTT_Assay Virus_Propagation Virus Propagation (Influenza A H1N1) Virus_Propagation->Infection Compound_Prep Compound Preparation (Synthetic this compound) Compound_Prep->Infection Compound_Prep->MTT_Assay CPE_Assay CPE Inhibition Assay Infection->CPE_Assay Plaque_Assay Plaque Reduction Assay Infection->Plaque_Assay Data_Collection Data Collection (Microscopy, Plaque Counting, Absorbance) CPE_Assay->Data_Collection Plaque_Assay->Data_Collection MTT_Assay->Data_Collection Calculation Calculation of IC50, EC50, CC50 Data_Collection->Calculation

Caption: General experimental workflow for in vitro validation of antiviral activity.

Signaling Pathway of this compound's Antiviral Action

Caption: this compound enhances the MAVS antiviral signaling pathway.

Mechanism of Action

This compound exerts its anti-influenza activity not by directly targeting the virus, but by modulating the host's innate immune response.[2] Studies have shown that this compound reduces the expression of Mitofusin-2 (MFN2).[2] MFN2 is a negative regulator of the mitochondrial antiviral signaling (MAVS) protein. By inhibiting MFN2, this compound leads to an upregulation of MAVS expression.[2]

The activation of the MAVS signaling pathway subsequently increases the production of Type I interferons, specifically Interferon-beta (IFN-β), and the interferon-inducible transmembrane protein 3 (IFITM3).[2] Both IFN-β and IFITM3 are crucial components of the host's antiviral defense, helping to establish an antiviral state within the cells and inhibit viral replication.[2] This mechanism is particularly relevant in stress-induced susceptibility to influenza infection, where the host's immune response may be compromised.[2]

References

A Comparative Analysis of Epigoitrin and Goitrin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct biological activities of enantiomers is crucial for targeted therapeutic development. This guide provides a comprehensive comparison of the bioactivities of Epigoitrin and its enantiomer, Goitrin, with a focus on their antiviral and goitrogenic properties, respectively. The information presented is supported by experimental data and detailed methodologies to aid in future research and development endeavors.

Executive Summary

This compound, the (R)-enantiomer of goitrin, has emerged as a promising antiviral agent, particularly against the influenza A (H1N1) virus. Its mechanism of action involves the modulation of the host's innate immune response. In contrast, Goitrin, the (S)-enantiomer, is primarily recognized for its goitrogenic activity, interfering with thyroid hormone synthesis. This guide delineates the distinct bioactivities of these two compounds, presenting quantitative data, experimental protocols, and visual representations of their signaling pathways to provide a clear comparative analysis.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivities of this compound and Goitrin.

BioactivityCompoundTest SystemKey ParameterValueReference(s)
Antiviral Activity This compoundIn vivo (restraint-stressed mice infected with H1N1)Effective Dose176 mg/kg/day (oral)[1]
GoitrinIn vitro (MDCK cells infected with H1N1)IC50 0.19 µM [1]
Goitrogenic Activity GoitrinIn vivo (human subjects)Minimal Effective Dose to decrease radioiodine uptake194 µmol[2]
Anti-proliferative Activity This compoundIn vitro (RAW 264.7 macrophages)IC50 ~1 mM

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound and Goitrin stem from their differential interactions with cellular signaling pathways.

This compound: Antiviral Activity via the MAVS Pathway

This compound exerts its antiviral effects by enhancing the mitochondrial antiviral signaling (MAVS) pathway, a critical component of the innate immune response to viral infections.[1] It reduces the expression of Mitofusin-2 (MFN2), a negative regulator of MAVS. This leads to increased MAVS expression, which in turn triggers the downstream signaling cascade, resulting in the production of type I interferons (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3). These proteins play a crucial role in inhibiting viral replication and spread.[1][3]

Epigoitrin_Antiviral_Pathway cluster_virus Influenza A (H1N1) Virus cluster_cell Host Cell virus Viral RNA RIGI RIG-I virus->RIGI sensed by MAVS MAVS RIGI->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits MFN2 MFN2 MFN2->MAVS inhibits This compound This compound This compound->MFN2 inhibits TBK1 TBK1/IKKε TRAFs->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3p p-IRF3 IRF3->IRF3p IFNB IFN-β IRF3p->IFNB induces transcription of IFITM3 IFITM3 IFNB->IFITM3 induces Antiviral Antiviral State IFITM3->Antiviral

This compound's antiviral mechanism via the MAVS signaling pathway.
Goitrin: Goitrogenic Activity by Inhibiting Thyroid Hormone Synthesis

Goitrin's primary bioactivity is its interference with thyroid hormone production. It acts as a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for oxidizing iodide and incorporating it into tyrosine residues on thyroglobulin.[1] Additionally, goitrin can act as a competitive inhibitor of the sodium-iodide symporter (NIS), which is responsible for the uptake of iodide into thyroid follicular cells.[4][5] This dual inhibition disrupts the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to a decrease in circulating thyroid hormones and a subsequent increase in thyroid-stimulating hormone (TSH), which can cause hypertrophy of the thyroid gland (goiter).

Goitrin_Goitrogenic_Pathway cluster_blood Bloodstream cluster_thyroid_cell Thyroid Follicular Cell Iodide_blood Iodide (I⁻) NIS Sodium-Iodide Symporter (NIS) Iodide_blood->NIS Iodide_cell Iodide (I⁻) NIS->Iodide_cell transports Goitrin_NIS Goitrin Goitrin_NIS->NIS inhibits (competitive) TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Iodine Iodine (I₂) TPO->Iodine oxidizes Goitrin_TPO Goitrin Goitrin_TPO->TPO inhibits Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin iodinates MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 coupling Hormone_release Hormone Release T3_T4->Hormone_release

Goitrin's mechanism of inhibiting thyroid hormone synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Antiviral Assay (Influenza A Virus)

This protocol describes a typical in vitro assay to determine the antiviral activity of a compound against influenza A virus in cell culture.

Antiviral_Assay_Workflow start Start seed_cells Seed MDCK cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of test compounds incubate1->prepare_compounds infect_cells Infect cells with influenza A virus (e.g., H1N1) at a specific MOI prepare_compounds->infect_cells add_compounds Add compound dilutions to infected cells infect_cells->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 assess_cpe Assess Cytopathic Effect (CPE) microscopically incubate2->assess_cpe viability_assay Perform cell viability assay (e.g., MTT, MTS) assess_cpe->viability_assay calculate_ic50 Calculate IC50 value viability_assay->calculate_ic50 end End calculate_ic50->end

Workflow for an in vitro antiviral assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Influenza A virus stock (e.g., H1N1)

  • TPCK-treated trypsin

  • Test compounds (this compound, Goitrin)

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer the next day.

  • Infection: On the day of the experiment, wash the cell monolayer with serum-free DMEM. Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01-0.1 in serum-free DMEM containing TPCK-treated trypsin (1-2 µg/mL). Incubate for 1-2 hours at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and add DMEM containing 2% FBS, TPCK-treated trypsin, and serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Assessment of Cytopathic Effect (CPE): Observe the cells under a microscope for virus-induced CPE, such as cell rounding and detachment.

  • Cell Viability Assay: Quantify cell viability using an MTT assay or a similar method according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of the test compounds by plotting the percentage of cell viability against the compound concentration.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of compounds on TPO activity.

Materials:

  • Porcine or bovine thyroid microsomes (as a source of TPO)

  • Potassium iodide (KI)

  • Hydrogen peroxide (H₂O₂)

  • Guaiacol or Amplex® Red reagent (as a substrate)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Goitrin)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, KI, and the TPO substrate (guaiacol or Amplex® Red).

  • Compound Addition: Add serial dilutions of the test compound (Goitrin) to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Add the thyroid microsomal preparation to each well to initiate the reaction.

  • Initiation of Reaction: Start the reaction by adding H₂O₂.

  • Measurement: Immediately measure the change in absorbance (for guaiacol) or fluorescence (for Amplex® Red) over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates and calculate the percentage of TPO inhibition for each compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of TPO activity.

Conclusion

The comparative analysis of this compound and Goitrin highlights the critical importance of stereochemistry in determining the biological activity of molecules. This compound demonstrates clear potential as an antiviral agent through its targeted enhancement of the innate immune response. Conversely, Goitrin's well-documented goitrogenic effects underscore the need for careful consideration of its presence in food and herbal preparations. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of pharmacology, virology, and endocrinology, providing a solid foundation for further investigation into the therapeutic applications and toxicological profiles of these and other chiral compounds. Future research should focus on obtaining more extensive quantitative data on the broader bioactivities of both enantiomers to fully elucidate their pharmacological profiles.

References

A Comparative Analysis of Epigoitrin and Conventional Influenza Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the anti-influenza activity of epigoitrin, a natural alkaloid, in comparison with established antiviral drugs—oseltamivir, zanamivir, peramivir, and baloxavir marboxil—highlights its unique mechanism of action and potential as a host-targeted therapy. While direct quantitative comparisons of in vitro potency are limited by the absence of publicly available IC50/EC50 values for this compound, in vivo studies demonstrate its efficacy in reducing viral load and improving survival in animal models.

Executive Summary

This guide provides a detailed comparison of this compound with currently approved influenza antiviral medications. The analysis covers mechanisms of action, available efficacy data from in vitro and in vivo studies, and detailed experimental protocols. Oseltamivir, zanamivir, and peramivir are neuraminidase inhibitors that block the release of viral progeny from infected cells. Baloxavir marboxil inhibits the cap-dependent endonuclease, a key enzyme in viral replication. In contrast, this compound exhibits a host-centric mechanism, bolstering the innate immune response to combat viral infection.

Data Presentation: A Comparative Overview

Quantitative data for the established antiviral drugs are summarized below. It is important to note that a direct comparison with this compound is challenging due to the lack of reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values in the reviewed literature.

Table 1: In Vitro Efficacy of Approved Influenza Antivirals

Antiviral AgentMechanism of ActionInfluenza A (H1N1) IC50/EC50 Range (nM)Influenza A (H3N2) IC50/EC50 Range (nM)Influenza B IC50/EC50 Range (nM)
Oseltamivir Neuraminidase Inhibitor0.2 - 2.20.2 - 0.63.09 - 15.6
Zanamivir Neuraminidase Inhibitor0.751 - 3.623.42 - 14.23.55 - 12.0
Peramivir Neuraminidase Inhibitor~0.18~0.18~0.74
Baloxavir marboxil Cap-dependent Endonuclease Inhibitor0.7 ± 0.51.2 ± 0.65.8 - 7.2

Note: IC50/EC50 values can vary depending on the specific viral strain and the assay used.

While specific IC50/EC50 values for this compound are not available, in vivo studies provide valuable insights into its efficacy.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Influenza

Treatment GroupDosageReduction in Lung Viral Titer (log10 TCID50/ml) vs. Stressed/Infected ControlSurvival Rate (%) in Stressed/Infected Mice
This compound (Low Dose) 88 mg/kg/day0.2229% increase
This compound (High Dose) 176 mg/kg/day1.850% increase
Oseltamivir Not specifiedNot specified92%

Data from Luo et al., 2019.[1]

Mechanisms of Action: A Divergent Approach

The fundamental difference between this compound and the other antivirals lies in their therapeutic targets.

Conventional Antivirals: Targeting Viral Enzymes

Oseltamivir, zanamivir, and peramivir are all neuraminidase inhibitors. They mimic sialic acid, the natural substrate of the viral neuraminidase enzyme, thereby preventing the cleavage of sialic acid residues on the host cell surface. This action traps newly formed viral particles on the cell surface, preventing their release and spread to other cells.

Baloxavir marboxil targets a different viral enzyme, the cap-dependent endonuclease, which is part of the viral RNA polymerase complex. This enzyme is essential for "cap-snatching," a process where the virus steals the 5' cap structure from host messenger RNAs to initiate the transcription of its own genome. By inhibiting this enzyme, baloxavir marboxil effectively halts viral replication.

cluster_virus Influenza Virus cluster_drugs Antiviral Drugs Viral RNA Polymerase Viral RNA Polymerase Neuraminidase Neuraminidase Baloxavir marboxil Baloxavir marboxil Baloxavir marboxil->Viral RNA Polymerase Inhibits (Cap-dependent endonuclease) Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits Zanamivir Zanamivir Zanamivir->Neuraminidase Peramivir Peramivir Peramivir->Neuraminidase

Figure 1. Mechanism of action of conventional influenza antivirals targeting viral enzymes.

This compound: A Host-Targeted Approach

This compound, an alkaloid derived from the plant Isatis indigotica, takes a different approach by modulating the host's innate immune response.[1] It has been shown to inhibit the expression of mitofusin-2 (MFN2), a protein that negatively regulates the mitochondrial antiviral-signaling (MAVS) protein.[1] By reducing MFN2, this compound leads to an upregulation of MAVS, which in turn enhances the production of type I interferons (IFN-β) and the interferon-inducible transmembrane protein 3 (IFITM3).[1] This cascade of events strengthens the host's natural antiviral defenses, thereby inhibiting viral replication.[1]

This compound This compound MFN2 MFN2 This compound->MFN2 Inhibits MAVS MAVS MFN2->MAVS Inhibits IFN-β / IFITM3 IFN-β / IFITM3 MAVS->IFN-β / IFITM3 Promotes Viral Replication Viral Replication IFN-β / IFITM3->Viral Replication Inhibits

Figure 2. Signaling pathway of this compound's host-targeted antiviral activity.

Experimental Protocols

In Vitro Antiviral Assay for this compound

The antiviral activity of this compound in vitro was assessed using a corticosterone-induced viral susceptibility model in A549 cells (human lung adenocarcinoma cell line).[1]

  • Cell Culture and Treatment: A549 cells were cultured and pretreated with 100 µM corticosterone for 48 hours to induce a state of stress-induced susceptibility to viral infection.[1]

  • This compound Application: Cells were then treated with varying concentrations of this compound for 2 hours prior to infection.[1]

  • Viral Infection: The cells were subsequently infected with H1N1 influenza virus at a multiplicity of infection (MOI) of 10 TCID50 for 1.5 hours.[1]

  • Assessment of Antiviral Activity: At 12 hours post-infection, the antiviral effect was quantified by measuring the levels of viral nucleoprotein (NP) via immunofluorescence and determining the viral titer using the TCID50 assay.[1]

cluster_analysis Analysis A549 Cells A549 Cells Corticosterone (100 µM, 48h) Corticosterone (100 µM, 48h) A549 Cells->Corticosterone (100 µM, 48h) This compound (2h) This compound (2h) Corticosterone (100 µM, 48h)->this compound (2h) H1N1 Infection (1.5h) H1N1 Infection (1.5h) This compound (2h)->H1N1 Infection (1.5h) Incubation (12h) Incubation (12h) H1N1 Infection (1.5h)->Incubation (12h) Analysis Analysis Incubation (12h)->Analysis Viral NP (Immunofluorescence) Viral NP (Immunofluorescence) Viral Titer (TCID50) Viral Titer (TCID50)

Figure 3. Experimental workflow for in vitro evaluation of this compound.

In Vivo Antiviral Assay for this compound

The in vivo efficacy of this compound was evaluated in a mouse restraint stress model.[1]

  • Animal Model: Male ICR mice were subjected to restraint stress to increase their susceptibility to influenza virus infection.[1]

  • Drug Administration: Stressed mice were orally administered with this compound at doses of 88 mg/kg/day or 176 mg/kg/day.[1]

  • Viral Challenge: Following drug administration, the mice were intranasally infected with H1N1 influenza virus.[1]

  • Efficacy Evaluation: The therapeutic effect was assessed by monitoring the survival rate of the mice and by measuring the viral titers in the lung tissue at 5 days post-infection.[1]

Conclusion

This compound presents a compelling case for a host-targeted antiviral strategy against influenza. Its unique mechanism of action, which involves enhancing the innate immune response, offers a potential advantage in overcoming viral resistance, a common challenge with drugs that target viral components directly. While the lack of standardized in vitro potency data (IC50/EC50) currently complicates direct comparisons with approved neuraminidase and cap-dependent endonuclease inhibitors, the in vivo data for this compound are promising. Further research to quantify its in vitro efficacy and to conduct head-to-head in vivo comparative studies with other antivirals is warranted to fully elucidate its therapeutic potential for the treatment and prevention of influenza.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Epigoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct analytical methods for the quantification of Epigoitrin: a modern Supercritical Fluid Chromatography (SFC) method coupled with UV and Mass Spectrometry (MS) detection, and a more traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of the SFC/UV/MS and RP-HPLC methods for the analysis of this compound.

ParameterSFC/UV/MS MethodRP-HPLC Method
Analysis Time 6 minutes[1]Optimized for resolution, specific time not stated but typically longer than SFC
Limit of Detection (LOD) UV: One order of magnitude lower than NPLC/UV. MS: 2 ng/mL[1][2]Not explicitly stated in the reviewed study
Limit of Quantitation (LOQ) UV: One order of magnitude lower than NPLC/UV. MS: 10 ng/mL[1][2]Not explicitly stated in the reviewed study
Linearity Excellent linearity achieved[1]Method demonstrated good linearity
Precision Excellent repeatability and intermediate precision achieved[1]Not explicitly stated in the reviewed study
Accuracy Not explicitly stated in the reviewed studyNot explicitly stated in the reviewed study
Enantiomeric Resolution Baseline resolution of (R)- and (S)-goitrin[3]Optimum separation of (R)- and (S)-goitrin enantiomers achieved

Experimental Protocols

Supercritical Fluid Chromatography (SFC)/UV/MS Method

This method offers a rapid and sensitive approach for the chiral separation and quantification of this compound.

Instrumentation:

  • Waters ACQUITY UPC² System or similar

  • Photodiode Array (PDA) Detector

  • Single Quadrupole Mass Spectrometer (e.g., ACQUITY QDa Detector)

Chromatographic Conditions:

  • Column: Chiral stationary phase, for example, (S, S)-Whelk-O 1 (4.6 x 250 mm, 10 μm)[3]

  • Mobile Phase: Supercritical CO₂ and a co-solvent such as methanol.

  • Gradient: A typical gradient might involve holding the co-solvent at a certain percentage, followed by a gradual increase, a hold, and a return to the initial conditions. For instance, hold at 20% methanol for 2 minutes, increase to 40% over 0.5 minutes, hold for 3 minutes, and then return to 20% in 0.5 minutes[1].

  • Flow Rate: 3 mL/min[1]

  • Back Pressure: 120 bar[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 10 μL[1]

  • Detection:

    • PDA: Wavelength range of 220 to 320 nm[1].

    • MS: Positive ion mode, monitoring for the specific m/z of this compound.

Sample Preparation:

A liquid-liquid extraction procedure is typically employed. For instance, an aqueous extract of the sample can be extracted multiple times with diethyl ether. The combined organic extracts are then dried down and reconstituted in a suitable solvent like methanol[1].

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method represents a more conventional approach for the enantioselective analysis of this compound.

Instrumentation:

  • A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: A chiral column is essential for separating the enantiomers. An example is the S-Chiral A column (4.6 mm × 250 mm, 5 μm).

  • Mobile Phase: A mixture of methanol and water is commonly used. The ratio is optimized to achieve the best resolution. For example, a mobile phase of methanol/water (30:70, v/v) has been shown to be effective.

  • Flow Rate: The flow rate is optimized to ensure good separation and reasonable analysis time.

  • Column Temperature: Column temperature is another critical parameter that is optimized to improve resolution.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

Sample Preparation:

Similar to the SFC method, sample preparation typically involves extraction from the matrix. The final extract is then dissolved in the mobile phase or a compatible solvent before injection.

Mandatory Visualizations

Logical Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis SFC SFC/UV/MS Method Linearity Linearity SFC->Linearity Precision Precision SFC->Precision Accuracy Accuracy SFC->Accuracy LOD LOD SFC->LOD LOQ LOQ SFC->LOQ AnalysisTime Analysis Time SFC->AnalysisTime HPLC RP-HPLC Method HPLC->Linearity HPLC->Precision HPLC->Accuracy HPLC->LOD HPLC->LOQ HPLC->AnalysisTime DataTable Data Comparison Table Linearity->DataTable Precision->DataTable Accuracy->DataTable LOD->DataTable LOQ->DataTable AnalysisTime->DataTable Decision Method Selection DataTable->Decision

Caption: Workflow for the cross-validation and comparison of analytical methods for this compound.

Signaling Pathway of Glucosinolate Conversion to this compound

GlucosinolatePathway Progoitrin Progoitrin (Glucosinolate) Myrosinase Myrosinase (Enzyme) Progoitrin->Myrosinase UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone Goitrin Goitrin ((S)-Epigoitrin) UnstableAglycone->Goitrin Spontaneous Cyclization This compound This compound ((R)-Goitrin) UnstableAglycone->this compound Spontaneous Cyclization

Caption: Simplified pathway of Progoitrin conversion to Goitrin and this compound.

References

Independent Replication of Epigoitrin's Effect on the MAVS Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported effects of Epigoitrin on the Mitochondrial Antiviral Signaling (MAVS) pathway. A critical aspect of this analysis is the current status of independent replication of these findings. Furthermore, we compare this compound's mechanism of action with alternative strategies for modulating the MAVS pathway, supported by experimental data and detailed protocols.

Executive Summary

This compound, a natural alkaloid, has been reported to enhance the antiviral immune response by modulating the MAVS pathway. The proposed mechanism involves the downregulation of Mitofusin 2 (MFN2), a negative regulator of MAVS. This leads to increased MAVS protein expression and subsequent production of type I interferons (IFN-β), key molecules in the antiviral defense.

Crucially, a comprehensive review of the current scientific literature reveals a lack of independent replication of these specific findings concerning this compound's effect on the MFN2-MAVS axis. The primary research on this topic appears to originate from a single collaborative research group. Independent validation is a cornerstone of scientific evidence, and its absence for the this compound-MAVS pathway connection should be a significant consideration for researchers in this field.

This guide, therefore, aims to provide a balanced overview of the existing data on this compound while contextualizing it within the broader landscape of MAVS pathway modulation. We will explore alternative approaches, including other natural compounds and small molecules that target components of this critical antiviral signaling cascade.

Data Presentation: Comparison of MAVS Pathway Modulators

The following table summarizes the key characteristics of this compound in comparison to other compounds known to modulate the MAVS pathway.

FeatureThis compoundSmall Molecule MFN2 InhibitorsCurcuminResveratrol
Primary Target Mitofusin 2 (MFN2) (reported)Mitofusin 2 (MFN2)Downstream of MAVS (e.g., TBK1)Downstream of MAVS (e.g., TBK1)
Mechanism of Action Downregulates MFN2 expression, leading to increased MAVS levels and IFN-β production (reported).Directly inhibit the function of MFN2, potentially enhancing MAVS signaling.Inhibits downstream signaling components of the MAVS pathway.[1]Inhibits downstream signaling components of the MAVS pathway.[1]
Reported Effect on MAVS Pathway Upregulation of MAVS protein and enhanced IFN-β production.Theoretically would enhance MAVS signaling by removing MFN2-mediated inhibition.Inhibition of MAVS-mediated inflammation and immune response.Inhibition of MAVS-mediated inflammation and immune response.
Therapeutic Context Antiviral (Influenza H1N1) in stress-induced susceptible models.Primarily investigated in the context of neurodegenerative diseases and cancer.[2]Broad anti-inflammatory and anticancer effects.Broad anti-inflammatory and anti-aging effects.
Independent Replication Not yet independently replicated. Varies depending on the specific compound.Extensively studied by multiple independent groups.Extensively studied by multiple independent groups.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

MAVS_Signaling_Pathway cluster_virus Viral Infection cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane cluster_nucleus Nucleus cluster_this compound This compound Action Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I sensed by MAVS MAVS RIG-I->MAVS activates MFN2 MFN2 MFN2->MAVS inhibits TRAFs TRAFs MAVS->TRAFs recruits TBK1 TBK1 TRAFs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN-β Gene IFN-β Gene IRF3->IFN-β Gene activates transcription Antiviral Response Antiviral Response IFN-β Gene->Antiviral Response This compound This compound This compound->MFN2 downregulates Experimental_Workflow cluster_invivo In Vivo Model (Stress-Induced Susceptible Mice) cluster_invitro In Vitro Model (A549 Cells) cluster_analysis Analysis A Stress Induction (e.g., Restraint) B This compound Treatment A->B C Influenza A (H1N1) Infection B->C D Monitor Morbidity & Mortality C->D E Collect Lung Tissue C->E J Western Blot (MFN2, MAVS, p-IRF3) E->J K ELISA / RT-qPCR (IFN-β) E->K L Viral Titer Assay (Plaque Assay / TCID50) E->L F Corticosterone Treatment (to mimic stress) G This compound Treatment F->G H Influenza A (H1N1) Infection G->H I Collect Cell Lysates & Supernatants H->I I->J I->K I->L

References

A Comparative Analysis of the Goitrogenic Potential of Epigoitrin and Other Known Goitrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the goitrogenic potential of Epigoitrin against other well-established goitrogens, including the synthetic antithyroid drugs Propylthiouracil (PTU) and Methimazole, and the naturally occurring goitrogen, goitrin. This document summarizes key experimental data, outlines methodologies for assessing goitrogenic activity, and visualizes relevant biological pathways and workflows to facilitate a clear understanding of their relative potencies and mechanisms of action.

Executive Summary

Goitrogens are substances that interfere with the normal function of the thyroid gland, leading to an enlargement of the thyroid, known as a goiter. They exert their effects through various mechanisms, primarily by inhibiting thyroid hormone synthesis. This guide focuses on this compound, a bioactive compound found in plants of the Isatis genus, and compares its goitrogenic properties to those of well-characterized goitrogens. While direct comparative studies are limited, this guide synthesizes available data to provide an objective overview for research and drug development purposes.

Comparative Data on Goitrogenic Potential

The following table summarizes quantitative data from various studies on the effects of this compound and other goitrogens on key indicators of thyroid function. It is important to note that these data are compiled from different studies and experimental conditions may vary.

GoitrogenOrganismDosageEffect on Thyroid WeightEffect on Serum T4Effect on Serum T3Effect on Serum TSHPrimary Mechanism of ActionReference
This compound RatSubcutaneous: 120 mg/kg/4D-IIncreaseDecrease--Inhibition of Iodine Uptake[1]
Propylthiouracil (PTU) RatIn drinking water: 0.001%Significant IncreaseSignificant Decrease (to 25% of control)-Significant IncreaseInhibition of Thyroid Peroxidase (TPO) and peripheral T4 to T3 conversion[2][3]
Methimazole (MMI) RatIn drinking water: 0.025% - 0.1% for 21 daysSignificant IncreaseSignificant DecreaseSignificant DecreaseSignificant IncreaseInhibition of Thyroid Peroxidase (TPO)[4]
Goitrin ChickOral administration~0.31 times the potency of PTU~0.06 times the potency of PTU--Inhibition of Iodine Uptake[5][6]

Note: A direct quantitative comparison of this compound's potency relative to PTU and Methimazole from a single study is not currently available in the reviewed literature. The data for goitrin in chicks provides a relative potency to PTU under specific experimental conditions.

Mechanisms of Action and Signaling Pathways

Goitrogens disrupt thyroid hormone synthesis at various points in the pathway. The primary mechanisms for the compounds discussed are:

  • Inhibition of Iodine Uptake: Both this compound and Goitrin are reported to inhibit the sodium-iodide symporter (NIS), a protein on the surface of thyroid follicular cells responsible for transporting iodide from the blood into the thyroid gland. This is the first critical step in thyroid hormone synthesis.

  • Inhibition of Thyroid Peroxidase (TPO): Propylthiouracil (PTU) and Methimazole (MMI) are potent inhibitors of thyroid peroxidase (TPO), the key enzyme that catalyzes the oxidation of iodide and its incorporation onto tyrosine residues of thyroglobulin, as well as the coupling of these iodotyrosine residues to form T3 and T4.[7][8][9] PTU also has the additional effect of inhibiting the peripheral conversion of T4 to the more active T3.[8]

Signaling Pathway for Thyroid Hormone Synthesis and Goitrogen Intervention

The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by the discussed goitrogens.

ThyroidHormoneSynthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen cluster_goitrogens1 cluster_blood2 Bloodstream cluster_goitrogens2 Iodide (I-) Iodide (I-) NIS Sodium-Iodide Symporter (NIS) Iodide (I-)->NIS Uptake Iodide_in_cell Iodide (I-) NIS->Iodide_in_cell TPO Thyroid Peroxidase (TPO) Iodide_in_cell->TPO Oxidation T3_T4_Tg T3 & T4 on Tg TPO->T3_T4_Tg Iodine_lumen Iodine (I2) TPO->Iodine_lumen Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling T3_T4_release Release of T3 & T4 T3_T4_Tg->T3_T4_release T3_T4_blood T3 & T4 T3_T4_release->T3_T4_blood Secretion Iodine_lumen->Thyroglobulin Iodination This compound This compound This compound->NIS Goitrin Goitrin Goitrin->NIS PTU PTU PTU->TPO MMI MMI MMI->TPO

Caption: Thyroid hormone synthesis pathway and points of goitrogen inhibition.

Experimental Protocols

The assessment of goitrogenic potential typically involves a combination of in vitro and in vivo experimental models.

In Vivo Assessment of Goitrogenic Activity in Rodents

This protocol is a generalized representation based on common methodologies described in the literature for evaluating the effects of goitrogens in rats.[2][3][4]

Objective: To determine the effect of a test compound on thyroid gland weight and circulating thyroid hormone levels.

Animals: Male or female Wistar or Sprague-Dawley rats.

Procedure:

  • Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with ad libitum access to a standard diet and water.

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The test compound (e.g., this compound, PTU, MMI) is administered at various doses. Administration can be through drinking water, gavage, or subcutaneous injection for a specified period (e.g., 21 or 45 days).[2][4][7]

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for serum separation. The thyroid gland is carefully dissected and weighed.

  • Hormone Analysis: Serum concentrations of T3, T4, and TSH are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Thyroid weight (absolute and relative to body weight) and hormone levels are compared between control and treated groups using appropriate statistical methods.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is a generalized method based on common TPO inhibition assays.

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of thyroid peroxidase.

Materials:

  • Thyroid peroxidase (TPO) source (e.g., purified porcine or human TPO, or microsomal fraction from thyroid tissue).

  • Substrate for TPO (e.g., guaiacol or Amplex Red).

  • Hydrogen peroxide (H₂O₂).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, the assay buffer, TPO enzyme, and the substrate are added to each well.

  • Compound Addition: The test compound is added to the wells at various concentrations. A control group with the solvent alone is included.

  • Reaction Initiation: The reaction is initiated by the addition of H₂O₂.

  • Measurement: The change in absorbance or fluorescence, resulting from the oxidation of the substrate, is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the control. The IC50 value (the concentration of the compound that causes 50% inhibition of TPO activity) is calculated from the dose-response curve.

Experimental Workflow for Assessing Goitrogenic Potential

The following diagram outlines a typical workflow for the comprehensive evaluation of a potential goitrogen.

Goitrogen_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Rodent Model) cluster_analysis Data Analysis and Comparison TPO_Assay Thyroid Peroxidase (TPO) Inhibition Assay Dosing Dose-Response Administration of Test Compound TPO_Assay->Dosing NIS_Assay Sodium-Iodide Symporter (NIS) Uptake Assay NIS_Assay->Dosing Measurements Measurement of: - Thyroid Weight - Serum T3, T4, TSH Dosing->Measurements Histology Histopathological Examination of Thyroid Gland Measurements->Histology Potency Determine IC50 (in vitro) and ED50 (in vivo) Histology->Potency Comparison Compare Potency and Efficacy with Known Goitrogens Potency->Comparison end Characterize Goitrogenic Potential and Mechanism Comparison->end start Identify Potential Goitrogen start->TPO_Assay start->NIS_Assay

References

Comparative Analysis of Epigoitrin from Diverse Plant Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Epigoitrin, a bioactive alkaloid, from various plant sources. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document synthesizes available data on the quantitative presence of this compound in different plant species, details relevant experimental protocols, and elucidates its known biological signaling pathways.

Introduction to this compound

This compound, the (R)-enantiomer of goitrin, is a sulfur-containing alkaloid found in several members of the Brassicaceae family. It has garnered significant scientific interest for its pharmacological activities, most notably its antiviral properties. Pharmacokinetic studies have indicated that this compound is the primary bioactive isomer responsible for the antiviral effects observed in extracts of plants like Isatis indigotica.[1][2] This guide aims to provide a comparative overview of this compound from different botanical origins to aid in raw material selection and targeted research.

Data Presentation: this compound Content in Plant Sources

The concentration of this compound can vary significantly between different plant species and even between different plant parts or culture conditions. The following table summarizes the available quantitative data for this compound from notable plant sources.

Plant SourcePlant PartThis compound ContentAnalytical Method
Isatis tinctoria (Woad)Hairy Root CulturesTotal Alkaloids: 521.77 µg/g DW[3]LC-MS/MS
Isatis tinctoria (Woad)Field-Grown Roots (2-year-old)Total Alkaloids: 464.69 µg/g DW[3]LC-MS/MS
Brassica rapa ssp. pekinensis (Chinese Cabbage)Leaf LaminaMean: >1000.00 µmol/kg DW (among dominant glucosinolates)[4]UPLC-ESI-MS/MS

Note: Data for Isatis tinctoria refers to total alkaloid content, of which this compound is a major constituent. Data for Chinese Cabbage is for the glucosinolate precursor.

Biological Activities and Signaling Pathways

This compound's primary reported biological activity is its antiviral effect, particularly against influenza viruses. Its mechanism of action has been elucidated, and it also exhibits anti-inflammatory properties, often in the context of viral infection.

Antiviral Activity

Studies have demonstrated that this compound can significantly reduce susceptibility to the H1N1 influenza virus.[5][6] It has been shown to attenuate mortality, reduce inflammation in the lungs, and decrease viral replication.[5][6]

Signaling Pathway: MAVS Antiviral Signaling

This compound exerts its antiviral effects by modulating the mitochondrial antiviral signaling (MAVS) pathway.[5] The mechanism involves the downregulation of mitofusin-2 (MFN2) protein expression. This reduction in MFN2 leads to an elevation of MAVS protein expression, which in turn enhances the production of crucial antiviral molecules, including interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), thereby bolstering the host's ability to combat viral infections.[5][6]

MAVS_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus MAVS MAVS Virus->MAVS activates This compound This compound MFN2 MFN2 This compound->MFN2 inhibits MFN2->MAVS inhibits IFN-β_Production IFN-β & IFITM3 Production MAVS->IFN-β_Production promotes Antiviral_State Antiviral State IFN-β_Production->Antiviral_State

This compound's modulation of the MAVS antiviral signaling pathway.
Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects, primarily documented as a consequence of its antiviral action. In studies involving influenza-infected mice, treatment with this compound led to a significant reduction in the infiltration of inflammatory cells into the lungs and a decrease in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[7] While a dedicated anti-inflammatory signaling pathway independent of viral infection has not been fully elucidated for this compound, its ability to suppress key inflammatory mediators is noteworthy.

Experimental Protocols

Extraction and Quantification of this compound

This protocol provides a general workflow for the extraction and analysis of this compound from plant material, based on established methodologies.

A. Sample Preparation and Extraction:

  • Obtain 100 mg of dried and powdered plant material (e.g., roots of Isatis indigotica).

  • Add 5 mL of water and sonicate the mixture for 1 hour.[2]

  • Allow the mixture to sit for 1 hour, then centrifuge to pellet the solid material.[2]

  • Filter the supernatant through a 0.45-μm filter.[2]

  • Perform a liquid-liquid extraction by adding 5 mL of diethyl ether to the filtered solution. Repeat this step three times, collecting the ether portion each time.[2]

  • Combine the diethyl ether extracts and evaporate to dryness.

  • Reconstitute the dried extract in 5 mL of methanol for analysis.[2]

B. Quantification by SFC-MS:

  • Utilize a Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) system.

  • Employ a chiral stationary phase column, such as (S, S)-Whelk-O 1 (4.6 x 250 mm, 10 μm), to separate this compound from its enantiomer, goitrin.[8]

  • Use a mobile phase gradient appropriate for the separation, with CO2 as the supercritical fluid and methanol as a co-solvent.

  • Set the mass spectrometer to detect the specific m/z for this compound.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard.[8]

Extraction_Workflow start Start: Dried Plant Material sonication 1. Sonication in Water start->sonication centrifugation 2. Centrifugation & Filtration sonication->centrifugation lle 3. Liquid-Liquid Extraction (with Diethyl Ether) centrifugation->lle evaporation 4. Evaporation of Solvent lle->evaporation reconstitution 5. Reconstitution in Methanol evaporation->reconstitution analysis 6. SFC-MS Analysis reconstitution->analysis end End: Quantified this compound analysis->end

General workflow for this compound extraction and quantification.
In Vivo Antiviral Activity Assay (Mouse Model)

This protocol outlines a representative in vivo experiment to assess the anti-influenza activity of this compound.

  • Animal Model: Use a restraint stress model in mice to increase susceptibility to influenza virus.[7]

  • Groups: Randomly distribute mice into experimental groups: Control, Virus only, Restraint + Virus, and Restraint + Virus + this compound treatment (e.g., 88 mg/kg/day and 176 mg/kg/day).[7]

  • Administration: Administer this compound orally for 7 consecutive days prior to and during the infection period.[7]

  • Infection: Challenge the mice with a non-lethal dose of H1N1 influenza virus.

  • Monitoring: Monitor mice for morbidity (weight loss) and mortality daily.

  • Analysis:

    • At specific days post-infection, collect lung tissue to measure viral titers (e.g., using a TCID50 assay).[7]

    • Perform histological analysis (H&E staining) of lung tissue to assess inflammation and pathological changes.[7]

    • Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration and measure cytokine levels (e.g., TNF-α, IL-1β) using ELISA.[9]

    • Perform Western blotting on lung tissue homogenates to measure the protein expression levels of MFN2, MAVS, IFN-β, and IFITM3.[7]

Conclusion

This compound, predominantly sourced from Isatis tinctoria, is a promising antiviral agent with a well-defined mechanism of action involving the MAVS signaling pathway. Recent findings indicate its presence in other widely available Brassicaceae species, such as Chinese cabbage, which opens new avenues for its sourcing and application. Further research is warranted to explore the full spectrum of its biological activities, including its direct anti-inflammatory and potential anticancer effects, and to quantify its presence in a broader range of plant materials. The protocols and data presented in this guide offer a foundational resource for scientists to advance the study of this potent natural compound.

References

A Comparative Guide to Evaluating the Enantiomeric Purity of Synthesized Epigoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Epigoitrin, ensuring its enantiomeric purity is a critical step. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Polarimetry. The selection of the most appropriate method depends on factors such as the required accuracy, sample throughput, and available instrumentation.

Comparison of Analytical Methods

The enantiomeric purity of a synthesized chiral compound like this compound is a crucial parameter, as different enantiomers can exhibit distinct pharmacological activities. A thorough evaluation of enantiomeric excess (% ee) is therefore mandatory in drug development and quality control. The following table summarizes the key performance characteristics of the three most common analytical methods.

FeatureChiral HPLCNMR with Chiral Solvating AgentsPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.Measurement of the rotation of plane-polarized light by a chiral compound in solution.
Accuracy HighHighModerate to Low
Precision HighHighModerate
Sensitivity High (ng to µg level)Moderate (mg level)Low (mg to g level)
Resolution Baseline separation of enantiomers is often achievable.[1][2]Depends on the choice of chiral solvating agent and the specific analyte.No separation of enantiomers.
Limit of Detection (LOD) Low (can be in the µg/mL range).[1][2]Higher than HPLC.High, requires a significant concentration of the analyte.
Limit of Quantification (LOQ) Low (can be in the µg/mL range).[1][2]Higher than HPLC.High.
Analysis Time Typically 10-30 minutes per sample.Can be rapid for sample preparation, but NMR acquisition and processing can take longer.Rapid measurement.
Sample Throughput High, suitable for automated analysis.Moderate, can be automated but generally lower than HPLC.High.
Sample Requirement Small sample size, non-destructive.Relatively larger sample size, non-destructive.Larger sample size, non-destructive.
Development Effort Method development can be time-consuming (screening of columns and mobile phases).[3]Requires screening of suitable chiral solvating agents and optimization of conditions.Minimal method development, but requires a pure, known standard of the enantiomer.
Cost (Instrument) HighVery HighModerate
Cost (Consumables) High (chiral columns are expensive).Moderate (chiral solvating agents can be expensive).Low.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique, based on established methods for chiral separations.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[4] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Chiral column: Chiralpak® IC or Chiralpak® IA are often effective for similar compounds.[1]

  • Mobile phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase chromatography.[1]

  • Synthesized this compound sample.

  • Reference standards for (R)-Epigoitrin and (S)-Goitrin, if available.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical mobile phase composition could be n-hexane:isopropanol (90:10, v/v).[1]

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 0.8 - 1.0 mL/min.[1]

    • Column Temperature: 20-25 °C.

    • Detection Wavelength: 245 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times. If reference standards are available, they can be used for peak identification.

    • Calculate the area of each peak.

    • Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

2. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method involves the addition of a chiral solvating agent to the NMR sample of the synthesized this compound. The CSA forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum, allowing for their quantification.[5]

Instrumentation:

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Materials:

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): Examples include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or other commercially available CSAs. The choice of CSA is critical and may require screening.

  • Synthesized this compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve a precise amount of the synthesized this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes.

    • Integrate the areas of these two peaks.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration value of the major diastereomer's peak and Integral₂ is the integration value of the minor diastereomer's peak).

3. Polarimetry

Polarimetry is a traditional method that measures the optical rotation of a chiral compound. The magnitude and sign of the rotation are proportional to the concentration of the enantiomer in excess.[6] This method is less accurate than chromatographic and spectroscopic methods and requires a pure sample and a known specific rotation of the pure enantiomer.

Instrumentation:

  • Polarimeter.

Materials:

  • Polarimeter cell.

  • Solvent (e.g., ethanol, chloroform).

  • Synthesized this compound sample.

  • A reference value for the specific rotation of enantiomerically pure this compound.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the synthesized this compound of a known concentration (c, in g/mL) in a suitable solvent.

    • Ensure the sample is free of any other chiral or optically active impurities.

  • Measurement:

    • Fill the polarimeter cell of a known path length (l, in dm) with the solution.

    • Measure the observed optical rotation (α_obs).

  • Calculation:

    • Calculate the specific rotation ([α]) of the sample using the formula: [α] = α_obs / (c * l)

    • Calculate the optical purity (which is often assumed to be equivalent to the enantiomeric excess for a mixture of two enantiomers) using the formula: % Optical Purity (% ee) = ( [α]_sample / [α]_pure_enantiomer ) x 100 (where [α]_pure_enantiomer is the known specific rotation of the pure major enantiomer).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the enantiomeric purity of synthesized this compound.

G cluster_synthesis This compound Synthesis cluster_analysis Enantiomeric Purity Analysis Synthesis Chemical Synthesis of this compound Purification Purification of Crude Product Synthesis->Purification Method_Selection Select Analytical Method Purification->Method_Selection HPLC Chiral HPLC Method_Selection->HPLC High Resolution NMR NMR with CSA Method_Selection->NMR Structural Confirmation Polarimetry Polarimetry Method_Selection->Polarimetry Rapid Screening Data_Acquisition Data Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition Polarimetry->Data_Acquisition Data_Analysis Data Analysis & % ee Calculation Data_Acquisition->Data_Analysis

Caption: Workflow for Synthesis and Enantiomeric Purity Analysis of this compound.

This guide provides a framework for selecting and implementing the most suitable method for determining the enantiomeric purity of synthesized this compound. For regulatory submissions and in-depth characterization, Chiral HPLC is often the method of choice due to its high accuracy, precision, and sensitivity. NMR with chiral solvating agents offers a valuable orthogonal technique, especially for confirming the identity of the enantiomers. Polarimetry can be useful for rapid, preliminary assessments, provided a pure standard is available.

References

Confirming the Molecular Target of Epigoitrin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epigoitrin's mechanism of action, focusing on its influence on the MFN2-MAVS signaling pathway. While direct binding assays confirming a specific molecular target for this compound are not extensively documented in current literature, this document summarizes the existing experimental evidence regarding its indirect effects and compares it with other compounds known to modulate this critical antiviral pathway. Furthermore, it outlines standard experimental protocols for binding assays that could be employed to definitively identify and quantify the binding of this compound to its putative molecular target.

This compound and the MFN2-MAVS Antiviral Signaling Pathway

Recent studies indicate that this compound, an alkaloid derived from Isatis indigotica, exerts its antiviral effects, particularly against the influenza virus, through an indirect mechanism. The proposed mechanism involves the downregulation of Mitofusin-2 (MFN2) expression. MFN2 is a mitochondrial membrane protein that has been identified as a negative regulator of the mitochondrial antiviral signaling (MAVS) protein. By reducing MFN2 levels, this compound effectively enhances MAVS-mediated signaling, leading to an increased production of type I interferons (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3), which are crucial components of the innate antiviral response.

dot

Epigoitrin_Signaling_Pathway cluster_mitochondrion Mitochondrial Outer Membrane This compound This compound MFN2 MFN2 (Mitofusin-2) This compound->MFN2 Inhibits Expression MAVS MAVS MFN2->MAVS Inhibits Antiviral_Signaling Antiviral Signaling (IFN-β, IFITM3 production) MAVS->Antiviral_Signaling Comparison_Logic cluster_this compound This compound cluster_Proteasome_Inhibitors Proteasome Inhibitors cluster_MAVS_Agonists Direct MAVS Agonists (e.g., Poly(I:C)) Epi_Mech Reduces MFN2 Expression Epi_Effect Enhances MAVS Signaling Epi_Mech->Epi_Effect PI_Mech Stabilizes MFN2 PI_Effect Inhibits MAVS Signaling PI_Mech->PI_Effect MA_Mech Activates Upstream Sensors (RLRs) MA_Effect Directly Activates MAVS MA_Mech->MA_Effect SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize Target (e.g., MFN2) on Sensor Chip B Inject this compound (Analyte) A->B C Measure Association B->C D Buffer Flow (Dissociation) C->D E Regenerate Chip Surface D->E F Determine ka, kd, KD E->F

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.